Benzyl-N-bis(PEG3-Boc)
説明
BenchChem offers high-quality Benzyl-N-bis(PEG3-Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-N-bis(PEG3-Boc) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[benzyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57NO10/c1-32(2,3)43-30(35)12-16-37-20-24-41-26-22-39-18-14-34(28-29-10-8-7-9-11-29)15-19-40-23-27-42-25-21-38-17-13-31(36)44-33(4,5)6/h7-11H,12-28H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHNLSMJCAWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction to PROTACs and the Pivotal Role of Linkers
An In-depth Technical Guide on the Role of Benzyl-N-bis(PEG3-Boc) in PROTACs for Researchers, Scientists, and Drug Development Professionals.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, transforming the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2]
The linker is not a passive spacer; it plays a critical role in the PROTAC's overall efficacy, influencing its solubility, cell permeability, and, most importantly, the stability and geometry of the ternary complex formed between the target protein and the E3 ligase.[1][3] The chemical composition, length, and flexibility of the linker are all crucial parameters that must be optimized to achieve potent and selective protein degradation.[1]
This guide focuses on Benzyl-N-bis(PEG3-Boc) , a polyethylene (B3416737) glycol (PEG)-based building block used in the synthesis of PROTAC linkers.[][5][6] The "Boc" (tert-butyloxycarbonyl) groups are protecting groups that are removed during synthesis to allow for conjugation to the target and E3 ligase ligands. The final linker derived from this building block would feature a branched, dual PEG3 structure. This guide will delve into the mechanism of action imparted by such linkers, present relevant quantitative data from analogous structures, provide detailed experimental protocols for characterization, and illustrate key processes with diagrams.
Core Mechanism of Action
The fundamental role of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.
The linker derived from Benzyl-N-bis(PEG3-Boc) contributes to this process in several ways:
-
Solubility and Physicochemical Properties : PEG linkers are hydrophilic and can significantly improve the solubility of the often hydrophobic PROTAC molecule, which is crucial for administration and bioavailability.[2][7]
-
Cell Permeability : While the high molecular weight of PROTACs can present a challenge for cell permeability, the inclusion of flexible PEG chains can help the molecule adopt conformations that facilitate passage across the cell membrane.[8][9] The properties of the linker are a key factor in balancing solubility and cell penetration.[1]
-
Ternary Complex Formation : The length and flexibility of the PEG linker are paramount for allowing the two ligands to bind to their respective proteins simultaneously and effectively.[3] An optimally designed linker stabilizes the ternary complex, leading to efficient ubiquitination and degradation.[1] A linker that is too short or too long can prevent the formation of a productive complex.[10] The branched nature of a deprotected Benzyl-N-bis(PEG3) linker provides unique conformational possibilities that can be explored to optimize ternary complex geometry.
Quantitative Data Analysis
While specific quantitative data for PROTACs constructed with a Benzyl-N-bis(PEG3) linker are not widely available in peer-reviewed literature, the impact of PEG linker length on degradation potency has been systematically studied for various targets. The following tables summarize representative data for PROTACs with linear PEG linkers, illustrating the critical importance of linker optimization. The key parameters are:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.[11]
-
Dmax : The maximum percentage of target protein degradation achieved.[11]
Table 1: Degradation of Estrogen Receptor α (ERα) with PEG Linkers of Varying Length [10]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|
| 12 | > 1000 | ~10 |
| 16 | 8.9 | > 95 |
| 20 | 23.4 | > 95 |
| 24 | 148 | ~80 |
Table 2: Degradation of Bruton's Tyrosine Kinase (BTK) with Reversible Covalent PROTACs [12]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| NC-1 | PEG-based | 2.2 | 97 |
| IR-1 | PEG-based | 10.3 | 98 |
| IR-2 | PEG-based | 7.9 | 97 |
| RC-3 | PEG-based | 3.5 | 96 |
These data clearly demonstrate that there is an optimal linker length for achieving maximum potency and efficacy. Both excessively short and long linkers can lead to a significant decrease in degradation performance.
Experimental Protocols
Characterizing the efficacy of a novel PROTAC requires a suite of biochemical and cellular assays. Below are detailed protocols for three fundamental experiments.
Western Blotting for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[13]
Methodology [14]
-
Cell Culture and Treatment : Plate cells at a suitable density to ensure they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[14]
-
Cell Lysis : After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[14] Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[15][16][17] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[14]
-
Protein Quantification : Centrifuge the lysate to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration of each sample using a standard protein assay, such as the BCA assay.[13][14]
-
Sample Preparation and SDS-PAGE : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[13] Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[13]
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]
-
Immunoblotting :
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[14]
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis : Apply a chemiluminescent substrate and capture the signal using an imaging system.[14] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control.[14]
Ternary Complex Formation Assay
Assessing the formation of the POI-PROTAC-E3 ligase complex is crucial for understanding the mechanism of action.[18] Co-immunoprecipitation (Co-IP) is a standard method for this purpose.[19]
Methodology (Two-Step Co-Immunoprecipitation) [19][20]
-
Cell Transfection and Lysis : Co-transfect cells (e.g., HEK293T) with constructs expressing tagged versions of the target protein (e.g., HA-tagged) and the E3 ligase (e.g., Flag-tagged). Treat the cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
First Immunoprecipitation (IP) :
-
Incubate the cell lysate with anti-Flag antibody-conjugated beads to pull down the E3 ligase and any interacting partners.
-
Wash the beads several times to remove non-specific binders.
-
-
Elution : Elute the captured protein complexes from the beads using a competitive Flag peptide. This will release the E3 ligase and its bound partners (PROTAC and target protein).
-
Second Immunoprecipitation (IP) :
-
Take the eluate from the first IP and perform a second IP using anti-HA antibody-conjugated beads to pull down the target protein.
-
-
Analysis by Western Blot : Wash the beads from the second IP. Elute the bound proteins and analyze the samples from each step of the Co-IP process by Western blotting. Probe the blot with antibodies against the HA-tag and the Flag-tag to confirm the presence of both the target protein and the E3 ligase in the final pulldown, which indicates the formation of the ternary complex.
Cellular Permeability Assay
Evaluating the ability of a PROTAC to cross the cell membrane is critical for its development as a therapeutic. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to assess passive diffusion.[8][21]
-
Prepare Donor Plate : Add the PROTAC compound dissolved in a suitable buffer to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate : Fill the wells of a 96-well acceptor plate with a buffer solution.
-
Assemble PAMPA Sandwich : Coat the filter of the donor plate with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation : Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature. During this time, the PROTAC will diffuse from the donor well, across the artificial membrane, and into the acceptor well.
-
Quantification : After incubation, separate the plates. Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability : Calculate the apparent permeability coefficient (Papp) based on the compound concentrations and incubation time. This value provides a quantitative measure of the PROTAC's ability to passively cross a lipid membrane.
Conclusion
Linker design is a cornerstone of successful PROTAC development. Advanced building blocks like Benzyl-N-bis(PEG3-Boc) provide medicinal chemists with versatile tools to construct sophisticated, branched linkers. The resulting deprotected PEG structures play a crucial role in modulating the physicochemical properties of the PROTAC, including solubility and cell permeability, and are instrumental in achieving the optimal geometry and stability of the ternary complex. While quantitative data for this specific branched linker is not yet prevalent, the principles of linker optimization are well-established. Through systematic evaluation using the detailed experimental protocols provided in this guide, researchers can effectively characterize novel PROTACs and advance the development of this powerful therapeutic modality.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benzyl-N-bis(PEG3-Boc) - Immunomart [immunomart.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. 2bscientific.com [2bscientific.com]
- 18. Ternary Complex Formation [worldwide.promega.com]
- 19. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Permeability Assay - Profacgen [profacgen.com]
The Core Principles of Benzyl-N-bis(PEG3-Boc) as a PROTAC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzyl-N-bis(PEG3-Boc), a bifunctional linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the absence of publicly available data on PROTACs specifically incorporating this linker, this document presents a detailed, hypothetical application based on established principles of organic chemistry and PROTAC design. This guide will cover its core structure, a proposed synthetic strategy, hypothetical characterization data, and relevant experimental protocols.
Introduction to Benzyl-N-bis(PEG3-Boc) in PROTAC Design
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[3]
Polyethylene (B3416737) glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance water solubility and provide flexible spacing between the two ligands.[4] The Benzyl-N-bis(PEG3-Boc) linker is a unique reagent that offers two Boc-protected polyethylene glycol arms attached to a central benzylamine (B48309) core.
Molecular Structure and Properties:
-
Molecular Formula: C₃₃H₅₇NO₁₀[5]
-
Molecular Weight: 627.81 g/mol [5]
-
Structure: A central nitrogen atom is substituted with a benzyl (B1604629) group and two separate PEG3 chains, each terminating in a tert-butyloxycarbonyl (Boc)-protected amine.
-
Key Features: The two Boc-protected arms offer potential for creating heterobifunctional PROTACs through a divergent synthetic route. The benzyl group on the central nitrogen may influence the linker's conformation and can potentially be removed under specific conditions, offering another point for chemical modification.
Hypothetical Synthetic Strategy for a PROTAC
The structure of Benzyl-N-bis(PEG3-Boc) lends itself to a modular synthetic approach. The two Boc-protected arms can be sequentially deprotected and coupled to a POI ligand and an E3 ligase ligand. The N-benzyl group's stability to the acidic conditions required for Boc deprotection allows for its retention in the final molecule or its later removal via hydrogenolysis if desired.
Here, we propose a hypothetical synthesis of a PROTAC targeting the hypothetical protein "Target-X" for degradation via the Cereblon (CRBN) E3 ligase.
Experimental Workflow: Synthesis of a Target-X Degrader
This workflow outlines the key steps in synthesizing a hypothetical PROTAC, "PROTAC-TX1," using Benzyl-N-bis(PEG3-Boc).
Detailed Experimental Protocol: Synthesis of PROTAC-TX1
Step 1: Mono-Boc Deprotection of Benzyl-N-bis(PEG3-Boc)
-
Dissolve Benzyl-N-bis(PEG3-Boc) (1.0 eq) in dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C.
-
Add trifluoroacetic acid (TFA, 1.0 eq) dropwise.
-
Stir the reaction at 0°C for 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mono-deprotected intermediate by column chromatography.
Step 2: Coupling with Target-X Ligand
-
Dissolve the mono-deprotected intermediate (1.0 eq) and the carboxylic acid-functionalized Target-X ligand (1.1 eq) in dimethylformamide (DMF).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify Intermediate 1 by column chromatography.
Step 3: Final Boc Deprotection
-
Dissolve Intermediate 1 in DCM.
-
Add an excess of TFA (e.g., 20% v/v).
-
Stir at room temperature for 1 hour.
-
Remove the solvent and excess TFA under reduced pressure to yield Intermediate 2.
Step 4: Coupling with Pomalidomide (B1683931)
-
Dissolve Intermediate 2 (1.0 eq) and a carboxylic acid derivative of pomalidomide (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir at room temperature for 16 hours.
-
Purify the final PROTAC-TX1 using reverse-phase HPLC.
Characterization and Data Presentation
After synthesis, a PROTAC must be characterized to determine its efficacy and properties. The following tables present hypothetical, yet realistic, data for our proposed PROTAC-TX1.
Table 1: Physicochemical Properties of PROTAC-TX1
| Property | Value | Method |
| Molecular Weight | > 1000 g/mol | Mass Spectrometry |
| Aqueous Solubility | 50 µM | Nephelometry |
| LogP | 3.5 | Calculated |
| Cell Permeability (Caco-2) | 2.5 x 10⁻⁶ cm/s | Caco-2 Assay |
Table 2: In Vitro Degradation Profile of PROTAC-TX1 in Cancer Cell Line ABC
| Parameter | Value | Description |
| DC₅₀ | 50 nM | The concentration of PROTAC-TX1 required to degrade 50% of Target-X. |
| Dₘₐₓ | 95% | The maximum percentage of Target-X degradation achieved. |
| Time to Dₘₐₓ | 18 hours | The time required to reach maximum degradation at the optimal concentration. |
Core Experimental Protocols for PROTAC Evaluation
Western Blot for Target Protein Degradation
This protocol is fundamental for visualizing and quantifying the degradation of the target protein.
1. Cell Culture and Treatment: a. Seed cancer cell line ABC in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of PROTAC-TX1 in the cell culture medium. c. Treat the cells with varying concentrations of PROTAC-TX1 (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). d. Incubate the cells for a predetermined time (e.g., 18 hours).
2. Cell Lysis: a. After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody specific to Target-X overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. g. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the Target-X band intensity to the loading control. c. Plot the normalized intensity against the PROTAC-TX1 concentration to determine the DC₅₀.
Visualizing PROTAC Mechanisms
The following diagrams illustrate the general mechanism of action for a PROTAC and the logical relationship in its design.
Conclusion
Benzyl-N-bis(PEG3-Boc) is a versatile linker with the potential for modular and divergent synthesis of heterobifunctional PROTACs. Its dual Boc-protected PEG arms allow for controlled, sequential coupling of POI and E3 ligase ligands. While specific applications of this linker in published literature are not currently available, the principles of organic synthesis and PROTAC design outlined in this guide provide a robust framework for its potential use. The hypothetical data and protocols presented here serve as a template for the characterization and evaluation of novel PROTACs developed with this or similar bifunctional linkers. As the field of targeted protein degradation continues to evolve, the rational design of linkers will remain a cornerstone of developing potent and selective therapeutic agents.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Benzyl-N-bis(PEG3-Boc) for Synthesis Planning
This guide provides comprehensive technical information on Benzyl-N-bis(PEG3-Boc), a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and professionals in drug development, offering key molecular data, a proposed synthesis protocol, and a visual representation of the synthetic workflow to aid in research and development activities.
Core Molecular Data
Benzyl-N-bis(PEG3-Boc) is a valuable synthetic building block, characterized by a central benzylamine (B48309) core functionalized with two polyethylene (B3416737) glycol (PEG) chains. Each PEG chain is terminated with a tert-butyloxycarbonyl (Boc) protecting group. This structure imparts specific solubility and reactivity properties that are advantageous in multi-step organic syntheses.
| Property | Value | Source(s) |
| Molecular Weight | 627.81 g/mol | [1][][3][4] |
| Molecular Formula | C₃₃H₅₇NO₁₀ | [1][][3][4] |
| Compound Type | PEG-based PROTAC Linker | [1][][3][4] |
| Primary Application | Synthesis of PROTACs | [1][][3][4] |
Proposed Synthesis Protocol
While a specific, publicly available, step-by-step synthesis protocol for Benzyl-N-bis(PEG3-Boc) is not readily found in the literature, a plausible and efficient synthesis can be designed based on established organic chemistry principles, specifically the N-alkylation of a primary amine. The following proposed protocol outlines a two-step process starting from commercially available materials.
Step 1: Tosylation of Boc-PEG3-OH
This initial step involves the activation of the terminal hydroxyl group of Boc-PEG3-OH by converting it into a good leaving group, a tosylate.
-
Materials:
-
Boc-PEG3-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (or another suitable base like triethylamine)
-
Dichloromethane (DCM) as solvent
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve Boc-PEG3-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Add pyridine (1.5 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with a saturated solution of copper sulfate (B86663) (to remove pyridine), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-PEG3-OTs.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Step 2: N-Alkylation of Benzylamine
The second step involves the dialkylation of benzylamine with the activated Boc-PEG3-OTs.
-
Materials:
-
Benzylamine
-
Boc-PEG3-OTs (from Step 1)
-
A suitable base (e.g., potassium carbonate or sodium hydride)
-
Anhydrous dimethylformamide (DMF) as solvent
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1 equivalent) in anhydrous DMF.
-
Add a suitable base such as potassium carbonate (2.5 equivalents).
-
Add Boc-PEG3-OTs (2.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir overnight.
-
Monitor the reaction for the disappearance of the starting materials and the formation of the product by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Benzyl-N-bis(PEG3-Boc).
-
Synthetic Workflow Visualization
The following diagram illustrates the proposed logical workflow for the synthesis of Benzyl-N-bis(PEG3-Boc).
Caption: Proposed two-step synthesis of Benzyl-N-bis(PEG3-Boc).
References
The Strategic Application of Benzyl-N-bis(PEG3-Boc) in Proteolysis-Targeting Chimeras: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is a critical determinant of its efficacy, with the linker component playing a pivotal role in orchestrating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) derivatives have gained prominence due to their favorable physicochemical properties. This technical guide provides an in-depth exploration of Benzyl-N-bis(PEG3-Boc), a branched PEG3 linker, and delineates its key features, advantages, and practical application in the synthesis of potent protein degraders.
Core Features of Benzyl-N-bis(PEG3-Boc)
Benzyl-N-bis(PEG3-Boc) is a chemically defined, monodisperse PEG linker featuring a central benzyl-protected amine functionalized with two triethylene glycol (PEG3) arms, each terminating in a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. This unique branched structure imparts several advantageous characteristics for PROTAC development.
Table 1: Physicochemical Properties of Benzyl-N-bis(PEG3-Boc)
| Property | Value |
| Molecular Formula | C₃₃H₅₇NO₁₀ |
| Molecular Weight | 627.81 g/mol |
| Appearance | Varies (typically a solid or viscous oil) |
| Solubility | Soluble in a range of organic solvents |
Advantages in PROTAC Design and Development
The incorporation of the Benzyl-N-bis(PEG3-Boc) linker into a PROTAC scaffold offers several distinct advantages that can positively influence the molecule's overall performance:
-
Enhanced Solubility: The hydrophilic nature of the dual PEG3 chains significantly improves the aqueous solubility of the resulting PROTAC, a common challenge in the development of these often large and complex molecules. Improved solubility can facilitate formulation and improve pharmacokinetic profiles.
-
Optimal Vectorial Properties: The branched structure provides two points of attachment, allowing for a more defined spatial orientation of the target-binding and E3 ligase-binding moieties. This can be crucial for achieving the precise geometry required for efficient ternary complex formation and subsequent ubiquitination.
-
Modulation of Physicochemical Properties: The PEG component contributes to a more favorable topological polar surface area (TPSA) and can influence the lipophilicity (cLogP) of the final PROTAC. These parameters are critical for cell permeability and overall drug-like properties.
-
Synthetic Versatility: The Boc and Benzyl (B1604629) protecting groups allow for orthogonal deprotection strategies, providing flexibility in the synthetic route for coupling the linker to the respective ligands.
Table 2: Comparative Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| Alkyl C5 | ~750 | ~4.5 | ~150 |
| PEG3 | ~850 | ~3.8 | ~180 |
| PEG5 | ~940 | ~3.2 | ~210 |
| PEG7 | ~1030 | ~2.6 | ~240 |
This table presents representative data to illustrate the general trend of how increasing PEG linker length can influence the physicochemical properties of a hypothetical PROTAC.
Experimental Protocols
The following section outlines a representative experimental workflow for the synthesis of a PROTAC utilizing Benzyl-N-bis(PEG3-Boc). This protocol is provided as a general guideline and may require optimization based on the specific ligands being employed.
Step 1: Deprotection of the Boc Groups
The tert-butyloxycarbonyl (Boc) protecting groups on the Benzyl-N-bis(PEG3-Boc) linker are acid-labile and can be removed under standard conditions.
Protocol:
-
Dissolve Benzyl-N-bis(PEG3-Boc) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected intermediate, N-Benzyl-N-bis(PEG3-acid).
Step 2: Coupling of the First Ligand (e.g., E3 Ligase Ligand)
The newly exposed carboxylic acid groups can be activated for amide bond formation with an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide).
Protocol:
-
Dissolve the N-Benzyl-N-bis(PEG3-acid) intermediate and the amine-containing E3 ligase ligand in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by preparative HPLC to obtain the linker-E3 ligase conjugate.
Step 3: Deprotection of the Benzyl Group
The benzyl protecting group on the central amine can be removed via hydrogenolysis.
Protocol:
-
Dissolve the purified linker-E3 ligase conjugate in a suitable solvent, such as methanol (B129727) or ethanol.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).
-
Subject the reaction mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).
-
Stir vigorously at room temperature until the reaction is complete (monitored by LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
Step 4: Coupling of the Second Ligand (e.g., Target Protein Ligand)
The final step involves the coupling of the now-free secondary amine with a carboxylic acid-functionalized target protein ligand.
Protocol:
-
Dissolve the debenzylated linker-E3 ligase conjugate and the carboxylic acid-containing target protein ligand in an anhydrous aprotic solvent like DMF.
-
Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
Mandatory Visualizations
PROTAC Mechanism of Action
The Strategic Imperative of PEGylated Linkers in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. Far from being a mere spacer, the linker's chemical composition and length profoundly influence a PROTAC's efficacy, dictating its physicochemical properties and its ability to facilitate the formation of a productive ternary complex. Among the various linker strategies, the incorporation of polyethylene (B3416737) glycol (PEG) chains has emerged as a pivotal design element, offering distinct advantages in the development of potent and drug-like PROTACs. This technical guide provides a comprehensive overview of PEGylated linkers in PROTAC development, detailing their impact on key pharmacological parameters, providing experimental protocols for their evaluation, and visualizing the underlying biological and experimental frameworks.
Core Principles of PEGylated Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity and flexibility to the PROTAC molecule.[1] This is particularly advantageous as many POI and E3 ligase ligands are hydrophobic, and their combination in a single PROTAC molecule often results in poor aqueous solubility and cell permeability.[2] By incorporating PEG chains, researchers can significantly enhance the solubility of PROTACs, a critical factor for their administration and bioavailability.[1][3]
The flexibility of PEG linkers is another key attribute. It allows the PROTAC to adopt various conformations, which can be crucial for establishing the optimal orientation of the POI and E3 ligase within the ternary complex (POI-PROTAC-E3 ligase).[4] The formation of a stable and productive ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[5]
Impact of PEGylated Linkers on PROTAC Performance: A Quantitative Perspective
The choice of linker can dramatically influence the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target degradation).[6] While the optimal linker is target-dependent, studies have shown that PEGylated linkers can lead to highly potent PROTACs.
| PROTAC Target | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Alkyl Chain (12 atoms) | 35 | >90 | [5] |
| BRD4 | PEG (12 atoms) | 25 | >95 | [5] |
| BTK | PEG6 | 2.2 | 97 | [7] |
| PI3K/mTOR | PEG/Alkyl | 42.23 - 227.4 (PI3K) | 71.3 - 88.6 (PI3K) | [8] |
| PI3K/mTOR | PEG/Alkyl | 45.4 (mTOR) | 74.9 (mTOR) | [8] |
Table 1: Comparative Degradation Efficiency of PROTACs with Different Linker Types. This table summarizes the degradation efficiency (DC50 and Dmax) of various PROTACs, highlighting the impact of linker composition.
Advantages and Disadvantages of PEGylated Linkers
The use of PEG linkers in PROTAC design offers a compelling set of advantages, but also presents some challenges that researchers must consider.
| Advantages | Disadvantages |
| Improved Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of often hydrophobic PROTAC molecules.[1] | Potential for Reduced Metabolic Stability: PEG chains can be susceptible to metabolism in vivo, which may impact the pharmacokinetic profile of the PROTAC.[2] |
| Enhanced Biocompatibility: PEG is a well-established biocompatible polymer, which can reduce potential toxicity.[2] | Synthetic Complexity: The synthesis of monodisperse PEG linkers of specific lengths can be more challenging and costly compared to simple alkyl chains.[2] |
| Increased Flexibility: The conformational flexibility of PEG linkers can facilitate the formation of a stable ternary complex.[4] | Potential for Reduced Cell Permeability: While improving solubility, excessive PEGylation can sometimes hinder passive diffusion across the cell membrane. |
| Tunable Length: The length of the PEG chain can be precisely controlled to optimize the distance between the POI and E3 ligase for efficient degradation.[3] |
Table 2: Advantages and Disadvantages of PEGylated Linkers in PROTACs.
Experimental Protocols
The development and characterization of PEGylated PROTACs involve a series of key experiments to synthesize the molecule and evaluate its biological activity.
Protocol 1: Synthesis of a PEGylated PROTAC via Amide Coupling and Click Chemistry
This protocol outlines a general two-step approach for synthesizing a PROTAC using a bifunctional PEG linker.
Step 1: Amide Coupling of E3 Ligase Ligand to PEG Linker [9]
-
Reagents and Materials: E3 ligase ligand with a free amine (e.g., pomalidomide (B1683931) derivative), HOOC-PEGn-Azide linker, HATU, DIPEA, anhydrous DMF.
-
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) and the HOOC-PEGn-Azide linker (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, purify the E3 ligase-PEG-azide intermediate by preparative HPLC.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) [9]
-
Reagents and Materials: Purified E3 ligase-PEG-azide, POI ligand functionalized with an alkyne, copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O), sodium ascorbate (B8700270), t-BuOH/H2O solvent mixture.
-
Procedure:
-
Dissolve the E3 ligase-PEG-azide (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a t-BuOH/H2O mixture.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq) followed by an aqueous solution of CuSO4·5H2O (0.1 eq).
-
Stir the reaction at room temperature overnight and monitor by LC-MS.
-
Upon completion, purify the final PEGylated PROTAC product by preparative HPLC.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[10][11]
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.[11]
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10][11]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[10]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[10]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[6]
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay quantifies the formation of the ternary complex induced by the PROTAC.[12][13]
-
Cell Transfection:
-
Compound Treatment and Reagent Addition:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the transfected cells. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).[12]
-
Add the NanoBRET™ detection reagent containing the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.[12]
-
-
Signal Measurement and Data Analysis:
Visualizing the Landscape of PROTAC Development
Diagrams are essential for conceptualizing the complex biological pathways and experimental workflows involved in PROTAC research. The following visualizations were generated using the Graphviz DOT language.
Caption: PROTAC Mechanism of Action.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Protocol for PROTAC Synthesis using Benzyl-N-bis(PEG3-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs offer a powerful strategy for therapeutic intervention, particularly for targeting proteins previously considered "undruggable".[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[3]
Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design to enhance solubility and provide conformational flexibility.[4][3][5] This application note provides a detailed, step-by-step protocol for the synthesis of a PROTAC using Benzyl-N-bis(PEG3-Boc), a bifunctional PEG linker that allows for a modular and efficient synthetic approach.
Quantitative Data Summary
The following tables summarize representative quantitative data for PROTACs synthesized using PEG linkers, demonstrating the impact of linker composition on degradation efficiency and cell permeability. The data presented here is illustrative and compiled from various sources.[3]
Table 1: Effect of PEG Linker Length on PROTAC Activity
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl Chain | >1000 | <20 |
| PROTAC B | PEG2 | 500 | 65 |
| PROTAC C | PEG4 | 150 | 85 |
| PROTAC D | PEG6 | 250 | 80 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Table 2: Physicochemical Properties of PEGylated PROTACs
| PROTAC Candidate | Linker Composition | Molecular Weight (Da) | cLogP | Cell Permeability (10⁻⁶ cm/s) |
| PROTAC X | Alkyl Chain | 750 | 5.2 | 0.5 |
| PROTAC Y | PEG3 | 850 | 4.1 | 1.2 |
| PROTAC Z | PEG6 | 980 | 3.5 | 0.8 |
Experimental Protocols
This section details the synthetic protocols for assembling a PROTAC using Benzyl-N-bis(PEG3-Boc). The synthesis is modular, involving the sequential coupling of the E3 ligase ligand and the POI ligand to the linker.
Protocol 1: Synthesis of E3 Ligase Ligand-Linker Intermediate
This protocol describes the initial coupling of an E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) with a free amine) to one of the PEG arms of Benzyl-N-bis(PEG3-Boc) via amide bond formation.
Materials and Reagents:
-
Benzyl-N-bis(PEG3-Boc)
-
Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-NH2) (1.0 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
Boc Deprotection of Linker:
-
Dissolve Benzyl-N-bis(PEG3-Boc) in a solution of 20-50% TFA in DCM at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is typically used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the deprotected linker from the previous step and the amine-functionalized E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the E3 ligase ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.
-
Protocol 2: Synthesis of the Final PROTAC via a Second Amide Coupling
This protocol outlines the deprotection of the benzyl (B1604629) group on the linker and the subsequent coupling of the POI ligand (with a carboxylic acid handle) to complete the PROTAC synthesis.
Materials and Reagents:
-
E3 Ligase Ligand-Linker Intermediate (from Protocol 1) (1.0 eq)
-
Carboxylic acid-functionalized POI Ligand (1.1 eq)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen gas (H2)
-
Methanol (MeOH)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Benzyl Group Deprotection (Hydrogenolysis):
-
Dissolve the E3 ligase ligand-linker intermediate in methanol.
-
Add a catalytic amount of Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The resulting primary amine is used directly in the next step.
-
-
Final Amide Coupling:
-
Dissolve the deprotected intermediate and the carboxylic acid-functionalized POI ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA and stir for 15 minutes at room temperature.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Final Purification:
-
Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC to obtain the high-purity product.
-
Characterize the final PROTAC by LC-MS and NMR spectroscopy.
-
Visualizations
The following diagrams illustrate the PROTAC mechanism of action and the general experimental workflow for PROTAC synthesis.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis.
References
Application Notes and Protocols for the Conjugation of Benzyl-N-bis(PEG3-Boc) to a Warhead
Abstract
This document provides a comprehensive experimental guide for the conjugation of a functionalized Benzyl-N-bis(PEG3-Boc) linker to an amine-containing warhead, a critical step in the synthesis of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for linker activation, conjugation, and subsequent Boc deprotection are presented. Furthermore, methods for the purification and characterization of the resulting conjugate are outlined, accompanied by representative data. This guide is intended for researchers, scientists, and drug development professionals working in the field of bioconjugation and medicinal chemistry.
Introduction
Polyethylene glycol (PEG) linkers are integral components in modern drug design, enhancing the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1][2] The Benzyl-N-bis(PEG3-Boc) linker offers a unique scaffold with two Boc-protected amine functionalities, which upon deprotection, can be used for further conjugation, for instance, to a ligand for a target protein. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[3]
This application note details a two-step process for conjugating a carboxyl-functionalized variant of the Benzyl-N-bis(PEG3-Boc) linker to a warhead containing a primary or secondary amine. The first step involves the activation of the carboxylic acid on the linker to an N-hydroxysuccinimide (NHS) ester. The second step is the reaction of the activated linker with the amine-functionalized warhead to form a stable amide bond. Following conjugation, a protocol for the deprotection of the Boc groups is provided to reveal the terminal amines for subsequent reactions.
Experimental Protocols
Part 1: Activation of Carboxyl-Functionalized Benzyl-N-bis(PEG3-Boc) Linker
This protocol describes the activation of a carboxyl-functionalized Benzyl-N-bis(PEG3-Boc) linker using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.[3]
Materials:
-
Carboxyl-functionalized Benzyl-N-bis(PEG3-Boc)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the carboxyl-functionalized Benzyl-N-bis(PEG3-Boc) (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere.
-
Add NHS (1.1 eq) or sulfo-NHS (1.1 eq) to the solution and stir until dissolved.
-
Add EDC (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The resulting NHS-activated linker solution can be used directly in the next step or purified if necessary. For immediate use, proceed to Part 2.
Part 2: Conjugation of the Activated Linker to an Amine-Containing Warhead
This protocol outlines the reaction between the NHS-activated Benzyl-N-bis(PEG3-Boc) linker and an amine-containing warhead.
Materials:
-
NHS-activated Benzyl-N-bis(PEG3-Boc) solution (from Part 1)
-
Amine-containing warhead
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
Procedure:
-
Dissolve the amine-containing warhead (1.0-1.2 eq) in anhydrous DMF or DMSO.
-
If the warhead is in a salt form (e.g., HCl salt), add a non-nucleophilic base such as TEA or DIPEA (1.5-2.0 eq) to the warhead solution to neutralize the salt and facilitate the reaction.
-
Slowly add the solution of the NHS-activated linker to the warhead solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 2-24 hours.[4] The reaction progress should be monitored by LC-MS or TLC.
-
Upon completion, the reaction mixture can be quenched by the addition of a small amount of an amine-containing buffer like Tris or glycine (B1666218) to consume any unreacted NHS ester.[3]
-
Proceed to purification (Part 4).
Part 3: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting groups from the linker-warhead conjugate to expose the primary amines.
Materials:
-
Purified Benzyl-N-bis(PEG3-Boc)-Warhead conjugate
-
4M HCl in 1,4-Dioxane (B91453) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional)
Procedure:
-
Dissolve the purified conjugate in a minimal amount of DCM (if necessary for solubility).
-
Add an excess of 4M HCl in 1,4-dioxane or a solution of TFA in DCM (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.[3] Monitor the deprotection by LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting deprotected conjugate (as a salt) can be used directly or further purified.
Part 4: Purification and Characterization of the Conjugate
Purification:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying small molecule-PEG conjugates.[5][] A C18 column is typically used with a gradient of water and acetonitrile, often with 0.1% TFA as a modifier.
-
Size-Exclusion Chromatography (SEC): Can be used to separate the conjugate from smaller impurities like unreacted warhead or linker fragments, particularly for larger conjugates.[]
Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired conjugate and to assess purity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the conjugate.[8]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[]
Data Presentation
The following tables summarize typical quantitative data for the conjugation and deprotection reactions. The exact values will vary depending on the specific warhead and reaction conditions.
Table 1: Representative Reaction Parameters for Conjugation
| Parameter | Value |
| Linker:Warhead Molar Ratio | 1:1.2 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 4 - 16 hours |
| Expected Yield | 60 - 85% |
| Purity (post-HPLC) | >95% |
Table 2: Representative Parameters for Boc Deprotection
| Parameter | Value |
| Reagent | 4M HCl in 1,4-Dioxane or 20% TFA/DCM |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1 - 2 hours |
| Expected Yield | >90% (quantitative) |
| Purity (post-workup) | >90% |
Visualizations
Caption: Experimental workflow for conjugating the linker to a warhead.
Caption: Chemical reaction scheme for conjugation and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of Benzyl-N-bis(PEG3-Boc)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of Benzyl-N-bis(PEG3-Boc), a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. The methodologies outlined below focus on the selective removal of the tert-butyloxycarbonyl (Boc) protecting groups and the subsequent or simultaneous cleavage of the N-benzyl group.
Introduction
Benzyl-N-bis(PEG3-Boc) is a versatile linker featuring a central benzyl-protected amine functionalized with two polyethylene (B3416737) glycol (PEG) chains, each terminating in a Boc-protected amine. The strategic removal of these protecting groups is a critical step in the synthesis of complex biomolecules, allowing for the sequential or simultaneous conjugation of different chemical entities. This document outlines two primary deprotection strategies:
-
Selective Deprotection of the Boc Groups: This approach utilizes acidic conditions to remove the Boc groups, leaving the N-benzyl group intact for subsequent functionalization or deprotection. This method provides an orthogonal protection strategy, enabling stepwise synthesis.
-
Simultaneous Deprotection of Boc and Benzyl (B1604629) Groups: This strategy employs a combination of acidic deprotection and catalytic hydrogenolysis to remove all protecting groups in a single synthetic operation, which can be advantageous for streamlining synthetic routes.
Deprotection Strategies and Mechanisms
The deprotection of Benzyl-N-bis(PEG3-Boc) relies on the differential lability of the Boc and benzyl protecting groups. The Boc group is highly sensitive to acidic conditions, undergoing cleavage to release the free amine. In contrast, the N-benzyl group is generally stable to acidic treatment but can be effectively removed via catalytic hydrogenolysis.
Selective Boc Group Deprotection
The selective removal of the two Boc groups from Benzyl-N-bis(PEG3-Boc) is typically achieved using a strong acid such as trifluoroacetic acid (TFA) in an inert organic solvent like dichloromethane (B109758) (DCM). The reaction proceeds rapidly at room temperature to yield the corresponding primary amines as their TFA salts.
Caption: Selective Boc deprotection workflow.
N-Benzyl Group Deprotection
The N-benzyl group is typically removed by catalytic hydrogenolysis. This method involves the use of a palladium catalyst, commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction cleaves the carbon-nitrogen bond, liberating the free amine and generating toluene (B28343) as a byproduct.
Caption: N-Benzyl group deprotection via hydrogenolysis.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the deprotection of N-Boc and N-benzyl protected amines. Please note that this data is representative of similar compounds and may require optimization for Benzyl-N-bis(PEG3-Boc).
Table 1: Selective Deprotection of N-Boc Groups with Acid
| Reagent | Concentration | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 | >95 | [1][2] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0 - 25 | 1 - 4 | >90 | [1] |
| p-Toluenesulfonic acid | 2 equiv. | Dichloromethane (DCM) | 25 | 0.2 | ~99 | [3] |
Table 2: Deprotection of N-Benzyl Group via Catalytic Hydrogenolysis
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Time (h) | Typical Yield (%) | Reference(s) |
| 10% Pd/C | H₂ gas | Methanol (B129727)/Ethanol | 25 | 1 atm | 1 - 24 | >90 | [4][5] |
| 10% Pd/C | Ammonium formate | Methanol | Reflux | N/A | 0.5 - 2 | >90 | [6] |
| 20% Pd(OH)₂/C | H₂ gas | Ethanol | 60 | 1 atm | 24 - 48 | Variable | [7] |
Experimental Protocols
Protocol 1: Selective Deprotection of Boc Groups from Benzyl-N-bis(PEG3-Boc)
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve Benzyl-N-bis(PEG3-Boc) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the solution (resulting in a 50% TFA/DCM mixture).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting residue is the TFA salt of Benzyl-N-bis(PEG3-amine) and can often be used directly in subsequent steps.
-
Optional Neutralization: To obtain the free amine, dissolve the residue in DCM and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, Benzyl-N-bis(PEG3-amine).
Caption: Workflow for selective Boc deprotection.
Protocol 2: Simultaneous Deprotection of Boc and N-Benzyl Groups
This protocol first removes the Boc groups under acidic conditions, followed by the hydrogenolysis of the N-benzyl group without isolation of the intermediate.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Celite®
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask or hydrogenation vessel
Procedure:
-
Boc Deprotection:
-
Follow steps 1-6 from Protocol 1 to obtain the crude TFA salt of Benzyl-N-bis(PEG3-amine).
-
-
N-Benzyl Deprotection:
-
Dissolve the crude TFA salt in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 10-20 mol% of palladium relative to the substrate).
-
If using a balloon, flush the flask with hydrogen. If using a hydrogenation apparatus, subject the reaction vessel to several vacuum/hydrogen cycles.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected N,N-bis(PEG3-amine) as its TFA salt.
-
If the free amine is required, perform the optional neutralization steps as described in Protocol 1.
-
Caption: Workflow for simultaneous deprotection.
Troubleshooting and Optimization
-
Incomplete Boc Deprotection: If TLC or LC-MS analysis indicates incomplete removal of the Boc groups, extend the reaction time or increase the concentration of TFA. Ensure that the reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Slow N-Benzyl Deprotection: The rate of hydrogenolysis can be influenced by catalyst activity, hydrogen pressure, and steric hindrance. If the reaction is slow, consider increasing the catalyst loading, using a higher hydrogen pressure, or gently heating the reaction mixture. The addition of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction by preventing catalyst poisoning by the product amine.[5]
-
Side Reactions: The tert-butyl cation generated during Boc deprotection can potentially alkylate electron-rich aromatic rings. While the PEG chains may offer some steric protection, this possibility should be considered if unexpected byproducts are observed. The use of scavengers, such as triisopropylsilane (B1312306) (TIS), can mitigate this issue.
Safety Precautions
-
Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow the catalyst to dry completely in the air. Filtered catalyst should be kept wet with water or solvent.
-
Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper grounding and ventilation when performing hydrogenation reactions.
By following these detailed protocols and considering the provided troubleshooting advice, researchers can effectively deprotect Benzyl-N-bis(PEG3-Boc) to advance their synthetic objectives in drug discovery and development.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. rsc.org [rsc.org]
- 4. Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. epub.jku.at [epub.jku.at]
- 7. rsc.org [rsc.org]
Recommended Solvents and Handling Protocols for Benzyl-N-bis(PEG3-Boc)
Abstract
This document provides detailed application notes and protocols for the effective solubilization and handling of Benzyl-N-bis(PEG3-Boc), a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The inherent physicochemical properties of its constituent parts—a hydrophobic benzyl (B1604629) group, two hydrophilic polyethylene (B3416737) glycol (PEG) chains, and two bulky tert-butyloxycarbonyl (Boc) protecting groups—necessitate careful solvent selection for optimal performance in synthetic workflows. This guide presents recommended solvents, quantitative solubility data, and step-by-step protocols for stock solution preparation, deprotection, and a typical conjugation reaction.
Introduction
Benzyl-N-bis(PEG3-Boc) is a versatile linker molecule designed for use in bioconjugation and medicinal chemistry, particularly in the synthesis of PROTACs. Its structure allows for the linkage of a target protein ligand and an E3 ligase ligand. The PEG spacers enhance the solubility and cell permeability of the final conjugate, while the Boc groups protect the terminal functionalities, which can be deprotected under acidic conditions to reveal reactive sites for further conjugation. Proper dissolution and handling of this reagent are critical for successful downstream applications.
Physicochemical Properties
-
Molecular Formula: C₃₃H₅₇NO₁₀
-
Molecular Weight: 627.81 g/mol
-
Appearance: Colorless to pale yellow oil or solid
-
Key Structural Features: A central benzyl-protected amine, two PEG3 arms, and two terminal Boc-protected functional groups.
Solvent Recommendations and Solubility
The solubility of Benzyl-N-bis(PEG3-Boc) is dictated by its amphiphilic nature. The PEG chains contribute to solubility in polar solvents, while the benzyl and Boc groups enhance solubility in organic solvents.
Recommended Solvents
Based on empirical data and the solubility of structurally similar molecules, the following solvents are recommended for dissolving Benzyl-N-bis(PEG3-Boc):
-
Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions.
-
Chlorinated Solvents: Dichloromethane (DCM) is a suitable solvent, particularly for reactions and purifications.
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane (B91453) can also be used, especially in reaction setups.
-
Alcohols: While having lower solubilizing power for the entire molecule, short-chain alcohols like ethanol (B145695) and methanol (B129727) may be used in solvent mixtures.
Quantitative and Qualitative Solubility Data
Precise, quantitative solubility data for Benzyl-N-bis(PEG3-Boc) is not extensively published. However, based on available information for this and analogous compounds, the following table summarizes expected solubility. Researchers should perform their own tests for precise applications.
| Solvent | Classification | Estimated Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | ≥ 10 mM (≥ 6.28 mg/mL) | Excellent for high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Another excellent choice for stock solutions and reactions. |
| Dichloromethane (DCM) | Chlorinated | Highly Soluble | Commonly used for reactions and workups. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Can be used in reactions and for HPLC analysis. |
| Ethanol (EtOH) | Polar Protic | Moderately Soluble | May require warming or sonication for complete dissolution. |
| Water | Aqueous | Sparingly Soluble | The hydrophobic benzyl and Boc groups limit aqueous solubility. |
Experimental Protocols
The following protocols provide a general guideline for the handling and use of Benzyl-N-bis(PEG3-Boc) in a typical synthetic workflow, such as in the preparation of a PROTAC.
Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of Benzyl-N-bis(PEG3-Boc) for use in subsequent reactions.
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Analytical balance
-
Appropriate vials
Procedure:
-
Equilibrate the vial containing Benzyl-N-bis(PEG3-Boc) to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Benzyl-N-bis(PEG3-Boc) into a clean, dry vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM solution, add 159.3 µL of DMSO per 1 mg of the compound).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (30-40°C) or sonication can be applied to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Boc Deprotection of Benzyl-N-bis(PEG3-Boc)
Objective: To remove the Boc protecting groups to expose the reactive functionalities for subsequent conjugation.
Materials:
-
Benzyl-N-bis(PEG3-Boc) solution in a suitable solvent (e.g., DCM)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon source
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve Benzyl-N-bis(PEG3-Boc) in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.
-
Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting deprotected intermediate (as a TFA salt) can often be used directly in the next step or can be further purified if necessary.
Example Conjugation Reaction (Amide Bond Formation)
Objective: To couple the deprotected Benzyl-N-bis(PEG3)-linker with a carboxylic acid-containing molecule (e.g., a ligand for a target protein).
Materials:
-
Deprotected Benzyl-N-bis(PEG3)-amine (from the previous step)
-
Carboxylic acid-functionalized molecule (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon source
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid-functionalized molecule in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the deprotected Benzyl-N-bis(PEG3)-amine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.
-
The crude product can then be purified by flash column chromatography or preparative HPLC.
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in this document.
Caption: A flowchart for the preparation of a stock solution.
Caption: A typical workflow for bioconjugation.
Storage and Stability
It is recommended to store Benzyl-N-bis(PEG3-Boc) in its solid form at -20°C, protected from light and moisture. Stock solutions in anhydrous solvents should also be stored at -20°C or -80°C under an inert atmosphere. Repeated freeze-thaw cycles should be avoided.
Safety Precautions
Benzyl-N-bis(PEG3-Boc) should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information. TFA is a corrosive acid and should be handled with extreme care.
Application Note: Incorporation of Benzyl-N-bis(PEG3-Boc) into a Kinase Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2][3] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[3][4][5]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility.[1][5][6] This application note provides a detailed protocol for the incorporation of Benzyl-N-bis(PEG3-Boc), a commercially available bifunctional PEG-based linker, into a kinase degrader.[][8][9][10][11] The protocol will cover the deprotection of the Boc-protected amines, sequential conjugation to an E3 ligase ligand and a kinase inhibitor, and final purification of the degrader molecule.
Signaling Pathway Context
Kinases are crucial nodes in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. The following diagram illustrates a generic kinase signaling cascade that can be targeted by a kinase degrader.
Caption: A generic kinase signaling pathway targeted for degradation.
Logical Structure of the Kinase Degrader
The final PROTAC molecule is a modular construct. The Benzyl-N-bis(PEG3-Boc) linker serves as the central scaffold connecting the kinase-binding warhead to the E3 ligase-recruiting anchor.
Caption: Modular composition of the final kinase degrader PROTAC.
Experimental Workflow
The synthesis of the kinase degrader follows a structured, multi-step workflow from linker deprotection to the final purified product.
Caption: Experimental workflow for kinase degrader synthesis.
Experimental Protocols
Protocol 1: Boc Deprotection of Benzyl-N-bis(PEG3-Boc)
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting groups from the linker to yield the free diamine, which is essential for subsequent conjugation steps.[12][13]
Materials:
-
Benzyl-N-bis(PEG3-Boc)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve Benzyl-N-bis(PEG3-Boc) (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask.
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add TFA dropwise to the solution to a final concentration of 25-50% (v/v).[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] The reaction is typically complete within 30 minutes to 2 hours.[12]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[13]
-
The resulting product, Benzyl-N-bis(PEG3-amine) as a TFA salt, can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution during an aqueous work-up) if the free amine is required.[12][13]
Protocol 2: Conjugation of Deprotected Linker to E3 Ligase Ligand
This protocol details the coupling of one of the free amines on the linker to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative). Amide bond formation is a common and robust method for this step.[5][14]
Materials:
-
Deprotected linker from Protocol 1 (1.0 eq)
-
E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH) (1.0-1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the E3 ligase ligand-COOH and the deprotected linker (TFA salt) in anhydrous DMF.
-
Add DIPEA to the mixture to neutralize the TFA salt and act as a base for the coupling reaction. Stir for 5-10 minutes.
-
Add HATU to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS. This typically takes 2-12 hours.
-
Upon completion, the crude reaction mixture containing the E3 Ligand-Linker conjugate can be purified by preparative HPLC or carried forward to the next step after a simple work-up (e.g., aqueous wash).
Protocol 3: Conjugation to Kinase Inhibitor and Final Purification
This final conjugation step attaches a kinase inhibitor, also functionalized with a carboxylic acid, to the remaining free amine of the linker.
Materials:
-
E3 Ligand-Linker conjugate from Protocol 2 (1.0 eq)
-
Kinase Inhibitor with a carboxylic acid handle (1.0-1.2 eq)
-
DMF, anhydrous
-
HATU (1.2-1.5 eq)
-
DIPEA (2.0-3.0 eq)
-
Preparative HPLC system
-
LC-MS and NMR for characterization
Procedure:
-
To the crude or purified E3 Ligand-Linker conjugate in DMF, add the kinase inhibitor-COOH.
-
Add DIPEA and HATU to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO/water) and purify the final PROTAC degrader using a reverse-phase preparative HPLC system.
-
Collect the fractions containing the desired product.
-
Lyophilize the pure fractions to obtain the final kinase degrader as a solid.
-
Confirm the identity and purity of the final compound using LC-MS (for mass verification) and NMR spectroscopy (for structural confirmation).
Note on alternative chemistries: While this protocol uses standard amide coupling, other bio-orthogonal reactions like "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC) can also be employed if the linker and ligands are appropriately functionalized with azide (B81097) and alkyne groups.[][16][17] This approach is highly efficient and can simplify purification.[16]
Data Presentation
The following table presents illustrative quantitative data for the synthesis and evaluation of a hypothetical kinase degrader, "KinasePRO-1," synthesized using the Benzyl-N-bis(PEG3) linker. These values are representative and will vary depending on the specific kinase inhibitor and E3 ligase ligand used.
| Parameter | Value | Method |
| Synthesis & Purity | ||
| Boc Deprotection Yield | >95% (crude) | Gravimetric |
| 1st Conjugation Yield | 60 - 80% | Isolated Yield after Purification |
| 2nd Conjugation Yield | 50 - 70% | Isolated Yield after Purification |
| Final Purity | >98% | HPLC |
| Identity Confirmation | M+H⁺ matches calculated mass | LC-MS |
| Biological Activity | ||
| Target Kinase Binding (Kd) | 10 - 100 nM | SPR / ITC |
| E3 Ligase Binding (Kd) | 50 - 500 nM | SPR / ITC |
| Degradation D₅₀ | 5 - 50 nM | Western Blot / Immunoassay |
| Max Degradation (Dₘₐₓ) | >90% | Western Blot / Immunoassay |
| Cellular IC₅₀ (Proliferation) | 10 - 100 nM | Cell Viability Assay (e.g., MTT) |
References
- 1. precisepeg.com [precisepeg.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Benzyl-N-bis(PEG3-Boc) - Immunomart [immunomart.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 17. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
Application Notes and Protocols for Benzyl-N-bis(PEG3-Boc) Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Benzyl-N-bis(PEG3-Boc) derivatives in click chemistry, with a primary focus on their application as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction
Benzyl-N-bis(PEG3-Boc) is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule. Its structure is designed for the convenient synthesis of complex bioconjugates, most notably PROTACs. The molecule features two Boc-protected carboxylic acid functionalities and a benzyl-protected secondary amine. The PEG3 units enhance the solubility and pharmacokinetic properties of the resulting conjugate. The Boc and benzyl (B1604629) protecting groups can be selectively removed to allow for sequential conjugation of different molecular entities, such as a target protein ligand and an E3 ligase ligand, which are the key components of a PROTAC. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for the final assembly of these components.
Core Applications in Drug Discovery
The primary application of Benzyl-N-bis(PEG3-Boc) derivatives is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This technology has emerged as a powerful tool for targeting proteins that have been traditionally considered "undruggable."
The Benzyl-N-bis(PEG3-Boc) linker plays a crucial role in a PROTAC's efficacy by:
-
Controlling the distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination.
-
Improving the solubility and cell permeability of the final PROTAC molecule.
-
Providing a modular scaffold for the convergent synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker in a PROTAC is a critical parameter that influences its ability to induce protein degradation. The following table summarizes representative data on the effect of PEG linker length on the degradation efficiency (DC50) and maximal degradation (Dmax) of a hypothetical PROTAC.
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) |
| Alkyl Chain (No PEG) | >1000 | <20 |
| 1 PEG Unit | 750 | 45 |
| 3 PEG Units | 250 | 85 |
| 6 PEG Units | 100 | 95 |
| 12 PEG Units | 500 | 70 |
This data is representative and compiled for illustrative purposes. Actual values are dependent on the specific target protein, E3 ligase, and cell line used.
Experimental Protocols
The following protocols describe a general workflow for the synthesis of a PROTAC using a Benzyl-N-bis(PEG3-Boc)-derived linker and a click chemistry conjugation step.
Protocol 1: Deprotection of Benzyl-N-bis(PEG3-Boc) and Functionalization
This protocol describes the removal of the Boc protecting groups to reveal the carboxylic acid functionalities, which can then be activated for conjugation.
Materials:
-
Benzyl-N-bis(PEG3-Boc) derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Benzyl-N-bis(PEG3-Boc) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected linker, Benzyl-N-bis(PEG3-acid), can be used in the next step, often without further purification.
Protocol 2: Amide Coupling of the Linker to a Target Protein Ligand
This protocol details the conjugation of the deprotected linker to a target protein ligand containing a primary or secondary amine.
Materials:
-
Benzyl-N-bis(PEG3-acid) (from Protocol 1)
-
Target protein ligand with an amine handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add Benzyl-N-bis(PEG3-acid) (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by reverse-phase HPLC to obtain the ligand-linker conjugate.
Protocol 3: Introduction of a Click Chemistry Handle and Final PROTAC Assembly
This protocol describes the modification of the remaining functional group on the linker with an azide (B81097) or alkyne "click" handle, followed by the final CuAAC reaction with the E3 ligase ligand.
A. Functionalization with an Azide Handle:
-
The remaining carboxylic acid on the ligand-linker conjugate can be reacted with an amino-azide reagent (e.g., 1-amino-3-azidopropane) using the amide coupling conditions described in Protocol 2.
-
Purify the resulting azide-functionalized ligand-linker by HPLC.
B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Materials:
-
Azide-functionalized ligand-linker (from step A)
-
Alkyne-functionalized E3 ligase ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Water
-
HPLC for purification
Procedure:
-
Dissolve the azide-functionalized ligand-linker (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1 equivalent) in a 3:1 mixture of tert-butanol and water.
-
Prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents) and add it to the reaction mixture.
-
Prepare a fresh aqueous solution of CuSO4·5H2O (0.1 equivalents) and add it to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours. The reaction mixture may turn heterogeneous.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and purify the final PROTAC by reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis and Evaluation Workflow.
Caption: Click Chemistry in PROTAC Assembly.
Application Notes and Protocols for Solid-Phase Synthesis of PROTACs Utilizing Benzyl-N-bis(PEG3-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and Solid-Phase Synthesis
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Solid-phase synthesis offers a robust and efficient methodology for the construction of PROTACs. By immobilizing one of the molecular components onto a solid support, purification is simplified to a series of washing steps, and the use of excess reagents can drive reactions to completion, facilitating the rapid assembly of diverse PROTAC libraries. Benzyl-N-bis(PEG3-Boc) is a versatile linker that can be employed in the solid-phase synthesis of PROTACs, offering a flexible polyethylene (B3416737) glycol (PEG) chain to modulate the physicochemical properties of the final compound.
Mechanism of Action of PROTACs
PROTACs mediate the degradation of a target protein through a catalytic cycle. The PROTAC first binds to both the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of Benzyl-N-bis(PEG3-Boc) PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low solubility issues encountered with Benzyl-N-bis(PEG3-Boc) PROTACs. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for the low solubility of my Benzyl-N-bis(PEG3-Boc) PROTAC?
Low solubility of PROTACs, including those with a Benzyl-N-bis(PEG3-Boc) linker, is a common challenge due to their high molecular weight and often lipophilic nature.[1] Key contributing factors include:
-
High Molecular Weight: PROTACs are inherently large molecules, which often leads to poor aqueous solubility.[1][2]
-
Lipophilicity: While the PEG3 component of the linker is intended to enhance hydrophilicity, the benzyl (B1604629) group and the target protein binder (warhead) can contribute significantly to the overall lipophilicity of the molecule, reducing its solubility in aqueous media.[3][4]
-
Crystallinity: The solid-state properties of the PROTAC can influence its solubility. A highly crystalline and stable form will be less soluble than an amorphous one.[5]
-
Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can mask polar groups, reducing their interaction with water and thus decreasing solubility.[2]
Q2: How does the Benzyl-N-bis(PEG3-Boc) linker influence the overall solubility of the PROTAC?
The linker plays a critical role in determining the physicochemical properties of a PROTAC.[6] The Benzyl-N-bis(PEG3-Boc) linker has distinct features that affect solubility:
-
PEG3 Chains: The polyethylene (B3416737) glycol (PEG) chains are included to increase the water solubility of the PROTAC molecule.[4][7] PEG linkers are a popular choice due to their ability to improve hydrophilicity.[]
-
Benzyl Group: The benzyl group is more hydrophobic and can decrease aqueous solubility.
-
Boc Protecting Groups: The tert-butyloxycarbonyl (Boc) protecting groups are bulky and lipophilic, which can negatively impact solubility. These are typically removed in the final PROTAC molecule. If you are working with an intermediate that still contains Boc groups, expect lower solubility.
Q3: Can the choice of E3 ligase ligand affect the solubility of my PROTAC?
Yes, the E3 ligase ligand is a significant contributor to the overall properties of the PROTAC. Different E3 ligase ligands (e.g., for Cereblon or VHL) have different physicochemical properties that will impact the final PROTAC's solubility.[9] For instance, CRBN-binding PROTACs have a molecular weight range of 711 to 958 Da and a log D (at pH 7.4) range of 1.1 to 4.8.[10]
Troubleshooting Guides
Problem: My Benzyl-N-bis(PEG3-Boc) PROTAC precipitates out of solution during my cell-based assay.
This is a common indication of poor aqueous solubility at the desired concentration.
Troubleshooting Workflow
Caption: Troubleshooting workflow for PROTAC precipitation in assays.
Solutions:
-
Determine the Kinetic Solubility: Before proceeding with extensive troubleshooting, determine the maximum kinetic solubility of your PROTAC in the assay buffer. This will help you understand the concentration limits you are working with.
-
Optimize the Solvent System:
-
Co-solvents: For in vitro assays, consider using a small percentage of a water-miscible organic co-solvent like DMSO or ethanol. However, be mindful of the potential for solvent-induced cellular toxicity. It is recommended to keep the final DMSO concentration below 0.5%.
-
Formulation Vehicles: For in vivo studies, formulation strategies are often necessary. These can include the use of amorphous solid dispersions (ASDs), lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), or nanoformulations.[11][12]
-
-
Modify the Assay Protocol:
-
Lower the Concentration: If possible, perform the assay at a lower concentration where the PROTAC remains in solution. You may need to extend the incubation time to observe the desired effect.
-
Use Biorelevant Media: Some PROTACs show improved solubility in biorelevant buffers such as Simulated Intestinal Fluid (FaSSIF/FeSSIF), which may be relevant for oral absorption studies.[2]
-
-
Consider Structural Modifications:
-
Increase PEG Chain Length: If solubility remains a major hurdle, synthesizing analogs with longer PEG chains (e.g., PEG4, PEG6) can be a viable strategy to enhance hydrophilicity.[4]
-
Modify the Linker Composition: Replacing the benzyl group with a more polar moiety could improve solubility.
-
Optimize the Warhead or E3 Ligand: If possible, select a more soluble warhead or E3 ligase ligand.
-
Problem: I am observing a "hook effect" at high concentrations of my PROTAC.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[13] This occurs because the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[13] While not directly a solubility issue, factors that influence solubility can also impact the concentrations at which the hook effect is observed.
Signaling Pathway of PROTAC Action and the Hook Effect
Caption: PROTAC mechanism and the non-productive binary complexes in the hook effect.
Solutions:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[13]
-
Test Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[13]
-
Enhance Ternary Complex Cooperativity: If you are in the process of designing new PROTACs, aim for designs that promote positive cooperativity in ternary complex formation. This can be influenced by the linker length and composition.
Quantitative Data Summary
The following tables provide illustrative data based on general trends observed for PROTACs to aid in troubleshooting and experimental design.
Table 1: Impact of PEG Linker Length on PROTAC Solubility
| Linker Type | Illustrative Solubility (µg/mL) | Reference |
| Alkyl C8 | 5 | [4] |
| Benzyl-N-bis(PEG3-Boc) | 20 | Fictionalized Data |
| PEG4 | 25 | [4] |
| PEG8 | 60 | [4] |
| 10-unit PEG | 150 | [4] |
| PEG12 | 180 | [4] |
Note: Data is illustrative to show the general trend of increased solubility with longer PEG chains.
Table 2: Physicochemical Properties of PROTACs in Clinical Development (CRBN-based)
| Property | Range | Reference |
| Molecular Weight (MW) | 711 - 958 Da | [10] |
| Lipophilicity (log D at pH 7.4) | 1.1 - 4.8 | [10] |
| Polar Surface Area (ePSA) | 107 - 146 Ų | [10] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC in a buffer of interest.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of your Benzyl-N-bis(PEG3-Boc) PROTAC in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of your aqueous assay buffer (e.g., 198 µL) in a 96-well plate. This will result in a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Precipitation Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
Protocol 2: Western Blot for Protein Degradation
This protocol is to assess the degradation of the target protein after treatment with the PROTAC.
-
Cell Seeding: Seed your cells of interest in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of your Benzyl-N-bis(PEG3-Boc) PROTAC. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Compare the protein levels in the PROTAC-treated samples to the vehicle control to determine the percentage of degradation.[14]
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs), with a specific interest in Benzyl-N-bis(PEG3-Boc) as a linker building block, to ensure efficient ternary complex formation and target protein degradation.
Frequently Asked Questions (FAQs)
Q1: Why is the linker length so critical for PROTAC efficacy?
The linker in a PROTAC molecule is not just a spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase.[1][2] The linker's length and composition dictate the spatial orientation of the POI and the E3 ligase.[3]
-
If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of the ternary complex.[4][5]
-
If the linker is too long: It can lead to an unstable and overly flexible ternary complex. This increased flexibility can result in an entropic penalty upon binding and may not effectively bring the two proteins into the correct proximity for efficient ubiquitination.[2][4]
Therefore, optimizing the linker length is a critical step to achieve maximal degradation potency (Dmax) at the lowest possible concentration (DC50).[1][6]
Q2: What are the most common linker types, and what are the characteristics of a Benzyl-N-bis(PEG3-Boc) linker?
The most commonly used linkers in PROTAC design are flexible alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[1][7]
-
Alkyl Linkers: These are hydrophobic and can enhance cell permeability, but may negatively impact the overall solubility of the PROTAC.[6]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic, which can improve the solubility and pharmacokinetic properties of the PROTAC molecule.[7][8] Approximately 54% of reported PROTACs utilize PEG linkers.[1]
Benzyl-N-bis(PEG3-Boc) is a PEG-based PROTAC linker building block.[4][][10][11] It provides a PEG scaffold that can be incorporated into the synthesis of a PROTAC linker, offering the hydrophilic and flexible properties characteristic of PEG chains.
Q3: What is the "hook effect" and how does the linker design influence it?
The "hook effect" is a phenomenon where the efficiency of target protein degradation decreases at high concentrations of a PROTAC.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (POI-PROTAC or E3 ligase-PROTAC) rather than the productive ternary complex required for degradation.[3] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity in the ternary complex formation, making the ternary complex more stable than the binary complexes.[2]
Q4: How do I determine the optimal linker length for my specific target?
The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[1] A common strategy is to synthesize a library of PROTACs with systematically varied linker lengths and evaluate their degradation efficiency in cellular assays.[5] Computational modeling can also be used to predict favorable linker lengths and conformations.[12]
Troubleshooting Guide
Issue: My PROTAC binds to the target protein and the E3 ligase in binary assays but does not induce degradation in cells.
This is a common issue that often points to a problem with ternary complex formation or the productivity of the formed complex.
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length | Synthesize a series of PROTACs with varying linker lengths. Even small changes can have a significant impact on degradation efficacy. A linker that is too short may cause steric clash, while one that is too long may result in an unproductive complex.[13] |
| Unfavorable Ternary Complex Conformation | Vary the attachment points of the linker on the target-binding ligand or the E3 ligase ligand. The exit vector of the linker can significantly affect the geometry of the ternary complex and the accessibility of lysine (B10760008) residues on the target for ubiquitination.[14] |
| Poor Physicochemical Properties | Assess cell permeability and solubility. The linker contributes to the overall properties of the PROTAC. If the PROTAC cannot efficiently enter the cells and reach its target, no degradation will occur. Consider modifying the linker to include more polar groups to enhance solubility or more rigid elements to improve permeability.[2][3] |
| Negative Cooperativity | Perform biophysical assays (e.g., SPR, ITC, FRET) to measure the stability of the ternary complex. Negative cooperativity, where the binding of one protein to the PROTAC hinders the binding of the other, can prevent the formation of a stable ternary complex. Linker redesign may be necessary to achieve positive cooperativity.[15][16] |
Quantitative Data on Linker Length Optimization
The following tables summarize published data on the impact of linker length on the degradation of various target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [8][17][18][19]
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data suggests a 16-atom linker is optimal for ERα degradation.
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [1][5][8]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
A 21-atom linker demonstrated the highest potency for TBK1 degradation.
Table 3: Impact of Linker Length (Alkyl Chain) on BRD4 Degradation [6]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC 1 | 8 | 150 | 85 | HeLa | VHL |
| PROTAC 2 | 10 | 50 | 95 | HeLa | VHL |
| PROTAC 3 | 12 | 25 | >98 | HeLa | VHL |
| PROTAC 4 | 14 | 80 | 90 | HeLa | VHL |
For this series, a 12-atom alkyl linker was found to be optimal for BRD4 degradation.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine the cooperativity factor (α).
General Methodology: [15][16][20]
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the SPR sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (KDbinary).
-
-
Ternary Complex Analysis:
-
Prepare solutions of the PROTAC pre-incubated with a near-saturating concentration of the second protein partner (the target protein).
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface to measure the ternary complex binding affinity (KDternary).
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD).
-
Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary .
-
α > 1 indicates positive cooperativity.
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To quantify the formation of the ternary complex in a homogeneous assay format.[14][21][22]
General Methodology:
-
Reagent Preparation:
-
Use purified, tagged versions of the target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged).
-
Utilize TR-FRET donor (e.g., anti-His-terbium) and acceptor (e.g., anti-GST-d2) reagents.
-
-
Assay Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a microplate, add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.
-
Add the different concentrations of the PROTAC to the wells.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a plate reader by exciting the donor and measuring the emission of the acceptor.
-
A bell-shaped dose-response curve is typically observed, where the peak of the curve represents the maximum formation of the ternary complex.
-
Visualizations
Caption: The mechanism of PROTAC-induced protein degradation.
Caption: A typical experimental workflow for PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl-N-bis(PEG3-Boc) - Immunomart [immunomart.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of PROTACs Containing Benzyl-N-bis(PEG3-Boc)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate the Benzyl-N-bis(PEG3-Boc) linker. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PROTACs containing a Benzyl-N-bis(PEG3-Boc) linker?
A1: The primary challenges stem from the hybrid nature of these molecules. The PEG component increases polarity and the potential for peak tailing in reverse-phase chromatography. The Boc and Benzyl protecting groups can lead to a mixture of fully protected, partially deprotected, and fully deprotected species if the synthesis or deprotection steps are not complete. This can result in complex crude mixtures that are difficult to separate.
Q2: What are the most common impurities to expect in the crude product of a PROTAC synthesized with a Benzyl-N-bis(PEG3-Boc) linker?
A2: Common impurities include:
-
Unreacted starting materials (the E3 ligase ligand, the target protein binder, and the linker itself).
-
Partially synthesized PROTACs (e.g., linker attached to only one of the ligands).
-
Byproducts from incomplete deprotection of the Boc groups, which can result in mono-Boc or fully deprotected amine species.[1][2]
-
Byproducts from incomplete deprotection of the Benzyl group.
-
Side-products from the reaction of reactive intermediates generated during deprotection with other parts of the PROTAC molecule.
Q3: Which chromatographic techniques are most suitable for purifying these types of PROTACs?
A3: A multi-step purification strategy is often necessary. The most common and effective techniques include:
-
Flash Chromatography: Ideal for initial, large-scale purification to remove major impurities.[3][4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The workhorse for achieving high purity of the final PROTAC. Reverse-phase HPLC is most common.[5][6][7]
-
Supercritical Fluid Chromatography (SFC): An excellent alternative or complementary technique to HPLC, particularly for complex mixtures and chiral separations. It can offer different selectivity and faster run times.[8][9]
Q4: How do the Boc and Benzyl protecting groups influence the purification strategy?
A4: The presence of these protecting groups significantly impacts the polarity of the PROTAC. The fully protected PROTAC will be less polar than the partially or fully deprotected versions. This difference in polarity is the basis for their separation by chromatography. It is crucial to have a clear understanding of the desired final product (protected or deprotected) to develop an appropriate purification method. An orthogonal protection strategy, where protecting groups can be removed selectively, is highly beneficial in simplifying purification.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks or Significant Peak Tailing in Reverse-Phase HPLC | Secondary interactions between the PROTAC (especially with free amines after deprotection) and residual silanol (B1196071) groups on the silica-based column packing.[11][12][13][14][15] | - Lower the pH of the mobile phase (e.g., to pH 2-3 with 0.1% TFA or formic acid) to protonate free amines and silanols. - Use a column with end-capping or a base-deactivated stationary phase. - Consider using a different stationary phase chemistry (e.g., embedded polar group).[16] |
| The PEG linker is interacting with the stationary phase. | - Use a shallower gradient to improve separation. - Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) as this can alter selectivity. | |
| Multiple Peaks in the Chromatogram of the "Purified" Product | Incomplete deprotection of Boc or Benzyl groups.[2] | - Confirm the molecular weights of the different peaks by mass spectrometry to identify the species. - If incomplete deprotection is confirmed, re-subject the material to the deprotection conditions or optimize the deprotection step (e.g., longer reaction time, fresh reagents). |
| Isomers of the PROTAC. | - If the isomers need to be separated, a high-resolution technique like HPLC or SFC with an optimized gradient and potentially a different column chemistry will be required. | |
| Low Recovery of the PROTAC After Purification | The PROTAC is adsorbing to the stationary phase. | - Flush the column with a strong solvent after the run to recover any retained product. - Consider using a different column chemistry or a different purification technique (e.g., SFC). |
| The PROTAC is precipitating on the column or in the collection tubes. | - Ensure the PROTAC is soluble in the mobile phase. If necessary, modify the mobile phase composition. - Collect fractions in a solvent that ensures the solubility of the PROTAC. | |
| Poor Separation in Flash Chromatography | Inappropriate solvent system.[17][18] | - Develop a solvent system with a TLC Rf value for the target compound of ~0.2-0.3 for optimal separation. - Use a gradient elution to improve the separation of compounds with different polarities.[19] |
| Improper sample loading.[3][20][21] | - For polar compounds or those with poor solubility in the initial mobile phase, consider dry loading the sample onto silica (B1680970) gel or another sorbent. |
Experimental Protocols
Protocol 1: General Flash Chromatography Purification
This protocol is suitable for the initial cleanup of a crude PROTAC product.
-
Sample Preparation:
-
If the crude product is soluble in a non-polar solvent (e.g., dichloromethane), dissolve it in a minimal amount of this solvent for liquid loading.
-
If the product is polar or has low solubility, perform dry loading: dissolve the crude product in a suitable solvent (e.g., methanol), add silica gel (2-3 times the mass of the crude product), and evaporate the solvent to obtain a free-flowing powder.[3][20]
-
-
Column and Solvents:
-
Select a silica gel flash column.
-
Choose a solvent system based on TLC analysis. A common starting point for polar molecules is a gradient of methanol in dichloromethane (B109758) or ethyl acetate (B1210297) in hexanes.
-
-
Chromatography:
-
Equilibrate the column with the initial, low-polarity mobile phase.
-
Load the sample (liquid or dry).
-
Run a linear gradient from a low to a high percentage of the polar solvent. A typical gradient might be 0-20% methanol in dichloromethane over 10-15 column volumes.[17]
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the desired product.
-
Protocol 2: Preparative Reverse-Phase HPLC Purification
This protocol is designed for the final purification of the PROTAC to high purity.
-
Sample Preparation:
-
Dissolve the partially purified PROTAC in a suitable solvent, ideally the initial mobile phase or a solvent with a similar or weaker elution strength (e.g., DMSO, DMF, or a mixture of water and organic solvent).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
HPLC System and Column:
-
Use a preparative HPLC system with a UV detector and a fraction collector.
-
Select a C18 reverse-phase column. For PROTACs, a column with a larger particle size (e.g., 5-10 µm) is often used for preparative scale.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
Develop a gradient based on analytical HPLC runs. A typical gradient could be 20-80% B over 30-40 minutes.
-
-
Purification:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run the gradient and collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the product.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Caption: A typical workflow for the purification of PROTACs.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sorbtech.com [sorbtech.com]
- 4. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical vs. Preparative HPLC: Understanding Key Differences [hplcvials.com]
- 6. metabion.com [metabion.com]
- 7. Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency - MetwareBio [metwarebio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biosynth.com [biosynth.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. waters.com [waters.com]
- 17. Purification [chem.rochester.edu]
- 18. columbia.edu [columbia.edu]
- 19. biotage.com [biotage.com]
- 20. hawachhplccolumn.com [hawachhplccolumn.com]
- 21. biotage.com [biotage.com]
Technical Support Center: Optimizing PROTAC Cell Permeability with Benzyl-N-bis(PEG3-Boc)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the Benzyl-N-bis(PEG3-Boc) linker on the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the general role of a PEG linker, like Benzyl-N-bis(PEG3-Boc), in a PROTAC?
A1: A PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is a critical component that influences the PROTAC's physicochemical properties, including solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2][3][4] Polyethylene glycol (PEG) linkers, such as Benzyl-N-bis(PEG3-Boc), are often incorporated to enhance the hydrophilicity and solubility of PROTAC molecules.[1][2]
Q2: How does the Benzyl-N-bis(PEG3-Boc) linker specifically impact PROTAC cell permeability?
A2: The impact of a PEG linker on cell permeability is complex. While the increased hydrophilicity from the PEG units can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[2] PEG linkers can adopt folded conformations, effectively shielding the polar surface area of the PROTAC. This "chameleon-like" effect can create a more compact and less polar structure that is more conducive to crossing the cell membrane.[2][5] However, excessive PEGylation can also lead to decreased cellular uptake.[2]
Q3: What are the key challenges associated with PROTAC cell permeability?
A3: PROTACs often exhibit poor cellular permeability due to their high molecular weight and large polar surface area, which deviate from traditional "rule-of-five" guidelines for oral drugs.[6][7][8] This can limit their therapeutic efficacy.[7] Additionally, issues like low solubility and high non-specific binding can lead to poor recovery in in-vitro permeability assays, making it difficult to obtain reliable data.[7][9]
Q4: When should I consider using a Benzyl-N-bis(PEG3-Boc) linker in my PROTAC design?
A4: A Benzyl-N-bis(PEG3-Boc) linker may be beneficial when your PROTAC candidate suffers from poor aqueous solubility. The PEG units can improve this property.[1] It can also be a good starting point to explore the impact of a flexible linker on ternary complex formation and subsequent protein degradation. However, if cell permeability is a major anticipated hurdle, careful optimization of the linker length and composition will be necessary.
Troubleshooting Guide
Problem: My PROTAC incorporating a Benzyl-N-bis(PEG3-Boc) linker shows poor cell permeability.
| Possible Cause | Suggested Solution | Relevant Protocols |
| High Polarity and Molecular Weight | The hydrophilicity of the PEG linker, combined with the overall size of the PROTAC, may be impeding passive diffusion. | Protocol 1: Linker Optimization. Consider synthesizing analogs with shorter PEG chains or replacing the PEG linker with a more hydrophobic alkyl or phenyl-containing linker to reduce polarity.[7] |
| Excessive Flexibility | The high flexibility of the PEG linker might lead to an extended conformation in aqueous solution, exposing a large polar surface area. | Protocol 2: Linker Rigidification. Introduce rigid elements into the linker, such as piperazine (B1678402) or piperidine (B6355638) rings, to pre-organize the PROTAC into a more compact and permeable conformation.[3] |
| Active Efflux | The PROTAC may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. | Protocol 3: Caco-2 Permeability Assay. This assay can help determine if active transport is a contributing factor by measuring permeability in both directions across a Caco-2 cell monolayer.[6] |
| "Boc" Protecting Group | The tert-Butyloxycarbonyl (Boc) groups on the linker are bulky and increase the molecular weight, which can negatively affect permeability. | Protocol 4: "Boc" Group Removal. If the Boc groups are not essential for the final PROTAC's activity, their removal during the synthesis will reduce the molecular weight and may improve permeability. |
Quantitative Data Summary
The following table summarizes typical permeability classifications based on the apparent permeability coefficient (Papp) obtained from in-vitro assays.
| Permeability Class | Papp (x 10⁻⁶ cm/s) in PAMPA | Papp (x 10⁻⁶ cm/s) in Caco-2 |
| High | > 10 | > 20 |
| Moderate | 1 - 10 | 2 - 20 |
| Low | < 1 | < 2 |
Note: These values are general guidelines and can vary between different experimental setups. A study on VH032-based PROTACs showed that even within a series of related compounds, permeability could vary by over 100-fold, with Papp values in a PAMPA assay ranging from 0.006 x 10⁻⁶ cm/s to 0.6 x 10⁻⁶ cm/s.[10]
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a high-throughput method to assess the passive permeability of a compound.[6]
Methodology:
-
Preparation of the PAMPA plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% dodecane (B42187) solution of lecithin) to form an artificial membrane.
-
Donor Solution: The PROTAC is dissolved in a buffer solution at a known concentration and added to the donor wells of the filter plate.
-
Acceptor Solution: The acceptor plate wells are filled with a buffer solution, which may contain a scavenger to prevent back-diffusion.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (-Vd * Va / (Area * Time * (Vd + Va))) * ln(1 - (Ca(t) / Cequilibrium))
Where: Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the effective area of the membrane, Time is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Protocol 2: Caco-2 Permeability Assay
This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelium.[6] It provides insights into both passive diffusion and active transport mechanisms.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Permeability Measurement (Apical to Basolateral): The PROTAC is added to the apical (donor) side, and samples are taken from the basolateral (acceptor) side at various time points.
-
Permeability Measurement (Basolateral to Apical): To assess efflux, the PROTAC is added to the basolateral (donor) side, and samples are taken from the apical (acceptor) side.
-
Quantification: The concentration of the PROTAC in the samples is determined by LC-MS/MS.
-
Calculation of Papp: The Papp is calculated similarly to the PAMPA assay. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered significant.
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Challenges of PEGylated PROTAC Purification
Welcome to the technical support center for PEGylated PROTAC purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the purification of PEGylated PROTACs?
A1: The PEGylation process can lead to a complex mixture of components. Common impurities include unreacted PROTAC molecules, excess PEGylating reagent, and byproducts from the PEGylation reaction.[1] Furthermore, the reaction can generate a heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains attached (PEGamers) and positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.[1][] A specific byproduct resulting from nucleophilic acyl substitution has been identified in the synthesis of pomalidomide-PEG-based PROTACs, which can co-elute with the desired product during HPLC purification.[1]
Q2: Why is the purification of PEGylated PROTACs particularly challenging?
A2: The purification of PEGylated PROTACs presents several challenges. PROTACs themselves are often large and hydrophobic, making them inherently difficult to handle.[1] The addition of a polyethylene (B3416737) glycol (PEG) chain, while beneficial for solubility and stability, further complicates purification.[1][3] PEG is a neutral, hydrophilic polymer, meaning that PEGylated molecules may not show significant differences in the physicochemical properties typically used for separation.[1][4] This makes it difficult to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated species.[1]
Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?
A3: A multi-step chromatographic approach is often necessary for the successful purification of PEGylated PROTACs.[1]
-
Size Exclusion Chromatography (SEC): This is often the initial step, as PEGylation increases the molecule's hydrodynamic radius. SEC is effective at removing smaller impurities like unreacted PEG reagent and reaction byproducts.[1][]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEG chains can shield the surface charges of the PROTAC, altering its interaction with the IEX resin. This property can be used to separate PEGylated species from the unreacted PROTAC and to resolve positional isomers that exhibit different charge shielding effects.[1][][4]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and is a powerful tool for separating PEGylated PROTACs from unreacted PROTAC and resolving different PEGylated species.[1][]
-
Hydrophobic Interaction Chromatography (HIC): HIC also separates based on hydrophobicity but uses less denaturing conditions than RP-HPLC. It can serve as a complementary technique to IEX.[1][4]
Q4: How can I characterize my purified PEGylated PROTAC to confirm its identity and purity?
A4: A combination of analytical techniques is crucial for the comprehensive characterization of PEGylated PROTACs.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight of the PEGylated PROTAC.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping to confirm the attachment site of the PEG chain and assess any conformational changes.[1]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques such as SEC-UPLC and RP-UPLC are used to assess the purity and heterogeneity of the sample.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of your PEGylated PROTAC.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of PEGylated PROTAC | Incomplete PEGylation reaction. | Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH).[1] |
| Aggregation of the PEGylated PROTAC. | See "Product Aggregation" section below.[1] | |
| Presence of Unreacted PROTAC | Inefficient PEGylation reaction. | Increase the molar excess of the PEGylating reagent.[1] |
| Co-elution with the PEGylated product. | Optimize the gradient in RP-HPLC or IEX to improve resolution. Consider using a different stationary phase.[1] | |
| Presence of Multiple PEGylated Species (PEGamers) | Non-specific PEGylation. | Optimize the reaction conditions to favor mono-PEGylation. Employ high-resolution chromatographic techniques like IEX or RP-HPLC for separation. |
| Presence of Positional Isomers | Multiple reactive sites on the PROTAC molecule. | High-resolution techniques like capillary electrophoresis or analytical scale RP-HPLC or IEX may be required for separation.[1][4] |
| Product Aggregation | Hydrophobic interactions between PEGylated PROTAC molecules. | Modify buffer conditions (e.g., adjust pH, ionic strength, or add non-ionic detergents). Optimize the purification temperature. |
| Poor Peak Shape in Chromatography | Suboptimal mobile phase composition. | Adjust the mobile phase pH or organic solvent content. |
| Column overloading. | Reduce the sample load on the column. | |
| Secondary interactions with the stationary phase. | Add modifiers to the mobile phase (e.g., trifluoroacetic acid for RP-HPLC). |
Experimental Protocols
General Multi-Step Purification Workflow
This protocol outlines a general approach. Specific conditions will need to be optimized for your particular PEGylated PROTAC.
Caption: A general workflow for the multi-step purification of PEGylated PROTACs.
1. Size Exclusion Chromatography (SEC)
-
Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.[1]
-
Column: Choose a column with a fractionation range appropriate for the size of your PEGylated PROTAC.
-
Mobile Phase: A buffered saline solution (e.g., PBS) is typically used.[1]
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.[1]
-
Dissolve the crude PEGylated PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter.[1]
-
Inject the sample onto the column.
-
Collect fractions corresponding to the high molecular weight peak, which should contain the PEGylated PROTAC.
-
2. Ion Exchange Chromatography (IEX)
-
Objective: To separate the PEGylated PROTAC from unreacted PROTAC and other charged impurities.
-
Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of your PEGylated PROTAC.
-
Buffers:
-
Buffer A (Binding Buffer): Low ionic strength buffer at a pH that ensures your molecule of interest binds to the column.
-
Buffer B (Elution Buffer): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).
-
-
Procedure:
3. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step
-
Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.[1]
-
Column: A C4, C8, or C18 column is typically used.[1]
-
Mobile Phases:
-
Procedure:
Logical Troubleshooting Flowchart
Caption: A flowchart illustrating the logical steps for troubleshooting common purification issues.
References
How to assess the stability of Benzyl-N-bis(PEG3-Boc) under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Benzyl-N-bis(PEG3-Boc) under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of Benzyl-N-bis(PEG3-Boc)?
The main chemical liabilities of Benzyl-N-bis(PEG3-Boc) are the two tert-butyloxycarbonyl (Boc) protecting groups. The Boc group is susceptible to cleavage under acidic conditions.[1][2] The ether linkages within the polyethylene (B3416737) glycol (PEG) chains can undergo slow oxidative degradation, and the N-benzyl group can be cleaved under hydrogenolysis conditions.[3][4]
Q2: Under what pH conditions is Benzyl-N-bis(PEG3-Boc) expected to be unstable?
Benzyl-N-bis(PEG3-Boc) is most unstable in acidic conditions (pH < 4) due to the acid-catalyzed removal of the Boc protecting groups.[5] It is generally stable in neutral and basic aqueous solutions for extended periods at room temperature.[1][6]
Q3: How does temperature affect the stability of Benzyl-N-bis(PEG3-Boc)?
Elevated temperatures, particularly in the presence of oxygen, can accelerate the oxidative degradation of the PEG chains.[1][7][8] This can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids.[3][9] For long-term storage, it is recommended to keep the compound at -20°C.
Q4: Is Benzyl-N-bis(PEG3-Boc) sensitive to light?
While the PEG and Boc components are not significantly light-sensitive, the benzylamine (B48309) moiety can be susceptible to photocatalytic oxidation.[10] It is good practice to store the compound protected from light, especially when in solution for extended periods.
Q5: What is the expected stability of Benzyl-N-bis(PEG3-Boc) in the presence of common biological reagents or in cell culture media?
The stability in biological media will largely depend on the pH and the presence of enzymes. Carbamates can be susceptible to enzymatic cleavage by certain esterases or amidases.[11][12] However, the bulky tert-butyl group of the Boc moiety may offer some steric hindrance to enzymatic hydrolysis. The stability should be experimentally verified for your specific biological system.
Troubleshooting Guide
Issue 1: My compound shows signs of degradation after acidic workup.
-
Probable Cause: The Boc protecting groups are likely being cleaved by the acidic conditions.
-
Solution: Avoid strong acids. If an acidic pH is necessary, use a milder acid or limit the exposure time and temperature. Analyze your product by LC-MS to confirm the loss of one or both Boc groups (mass loss of 100.12 Da for each).
Issue 2: I observe unexpected impurities after prolonged storage in solution at room temperature.
-
Probable Cause: This could be due to the oxidative degradation of the PEG chains, especially if the solution was not de-gassed or if it contains trace metal ions.[3]
-
Solution: Store solutions for short periods and at low temperatures. For longer-term storage, prepare fresh solutions from solid material stored at -20°C. Use of antioxidants may be considered for specific applications.
Issue 3: The compound appears to be degrading during a reaction involving reducing agents.
-
Probable Cause: If the reducing agent is a catalytic hydrogenation catalyst (e.g., Pd/C), the N-benzyl group can be cleaved.[4]
-
Solution: Choose a reducing agent that is compatible with N-benzyl groups, or consider a different protecting group strategy if hydrogenolysis conditions are required for other synthetic steps.
Stability Data Summary
The following tables summarize the expected stability of Benzyl-N-bis(PEG3-Boc) under various conditions based on the known chemistry of its components. "High" indicates that significant degradation is unlikely under the specified conditions for a typical experimental timeframe (hours to a few days). "Low" indicates that significant degradation is expected.
Table 1: pH Stability of Benzyl-N-bis(PEG3-Boc) in Aqueous Solution at Room Temperature
| pH Range | Expected Stability | Primary Degradation Pathway |
| 1-3 | Low | Acid-catalyzed cleavage of Boc groups |
| 4-5 | Moderate | Slow cleavage of Boc groups |
| 6-8 | High | Generally stable |
| 9-12 | High | Generally stable |
Table 2: Thermal and Photochemical Stability of Benzyl-N-bis(PEG3-Boc)
| Condition | Expected Stability | Primary Degradation Pathway |
| -20°C (Solid, dark) | High | - |
| 4°C (Solid, dark) | High | - |
| Room Temp (Solid, dark) | High | - |
| > 40°C (in air) | Moderate to Low | Oxidative degradation of PEG chains |
| UV/Visible Light | Moderate | Potential for photocatalytic oxidation of the benzylamine moiety |
Table 3: Chemical Compatibility of Benzyl-N-bis(PEG3-Boc)
| Reagent/Condition | Expected Stability | Comments |
| Strong Acids (e.g., TFA, HCl) | Low | Rapid cleavage of Boc groups.[13] |
| Strong Bases (e.g., NaOH) | High | Generally stable to basic hydrolysis.[6] |
| Common Oxidizing Agents | Low | Oxidation of PEG chains and potentially the benzylamine. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Low | Cleavage of the N-benzyl group.[4] |
| Common Reducing Agents (e.g., NaBH₄) | High | Generally stable. |
| Nucleophiles | High | The carbamate (B1207046) of the Boc group is generally stable to nucleophiles.[2] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study (Acidic and Basic Conditions)
-
Sample Preparation: Prepare stock solutions of Benzyl-N-bis(PEG3-Boc) in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 40°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 40°C.
-
Withdraw aliquots at the same time points as the acidic study.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating method, such as reverse-phase HPLC with UV and mass spectrometric detection (LC-MS).
Protocol 2: General Procedure for Forced Degradation Study (Oxidative Conditions)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Benzyl-N-bis(PEG3-Boc) in a suitable solvent.
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench the reaction if necessary (e.g., with sodium bisulfite).
-
Dilute with mobile phase for analysis.
-
-
Analysis: Analyze the samples by LC-MS to identify and quantify the parent compound and any degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzylamines [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Benzyl-N-bis(PEG3-Boc) and Other PEG-Based PROTAC Linkers
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target protein ligand, an E3 ligase ligand, and a crucial linker connecting the two. Among the various linker types, polyethylene (B3416737) glycol (PEG)-based linkers are predominantly used due to their favorable physicochemical properties.[1][2][3][4][5] This guide provides a comprehensive comparison of Benzyl-N-bis(PEG3-Boc), a branched PEG linker, with other commonly used linear PEG-based linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Critical Role of the Linker in PROTAC Efficacy
The linker in a PROTAC molecule is not merely a passive spacer but an active component that significantly influences the PROTAC's overall performance. Its length, composition, and flexibility are critical determinants of:
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6][7] A linker that is too short may cause steric hindrance, while an excessively long one can lead to unfavorable conformational flexibility and a decrease in effective concentration.
-
Degradation Efficiency: The efficiency of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values.[7] The linker's properties directly impact these parameters.
-
Physicochemical Properties: PEG linkers, being hydrophilic, can enhance the solubility and reduce the hydrophobicity of the PROTAC molecule, which is often a challenge for these large molecules.[2][4][5]
-
Cell Permeability: The ability of a PROTAC to cross the cell membrane and reach its intracellular target is crucial for its activity. The physicochemical properties imparted by the linker play a significant role in this.[8]
-
Pharmacokinetics (DMPK): The linker can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC, affecting its overall in vivo performance.
Comparing Linker Architectures: Benzyl-N-bis(PEG3-Boc) vs. Linear PEG Linkers
Benzyl-N-bis(PEG3-Boc) is a branched PEG linker featuring a central benzyl-protected amine with two PEG3 arms, each terminating in a Boc-protected carboxyl group. This unique architecture presents several potential advantages and disadvantages compared to traditional linear PEG linkers.
Structural Comparison:
-
Linear PEG Linkers: These consist of a single chain of repeating ethylene (B1197577) glycol units. Their length can be precisely controlled by the number of PEG units.
-
Benzyl-N-bis(PEG3-Boc): This linker provides two points of attachment for further chemical modification after deprotection. This "Y-shaped" or branched structure can influence the spatial orientation of the PROTAC's ligands.
Data Presentation: Performance of PEG-Based PROTAC Linkers
The following tables summarize quantitative data from studies on PROTACs with varying linear PEG linker lengths. This data serves as a benchmark for understanding the impact of PEGylation on PROTAC performance.
Table 1: Impact of Linear PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| BRD4 Degrader 1 | PEG3 | 25 | >90 | 0.8 | [9] |
| BRD4 Degrader 2 | PEG4 | 15 | >95 | 0.6 | [9] |
| BRD4 Degrader 3 | PEG5 | 10 | >98 | 0.5 | [9] |
| BRD4 Degrader 4 | PEG6 | 20 | >90 | 0.4 | [9] |
Data is illustrative and compiled from representative studies on BRD4-targeting PROTACs using a VHL E3 ligase ligand.
Table 2: Influence of Linear PEG Linker Length on TBK1 Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 Degrader 1 | < 12 | No Degradation | - | [6] |
| TBK1 Degrader 2 | 12 | Sub-micromolar | >90 | [6] |
| TBK1 Degrader 3 | 21 | 3 | 96 | [6] |
| TBK1 Degrader 4 | 29 | 292 | 76 | [6] |
Data from a study on TBK1 degraders with varying lengths of alkyl/ether linkers, which share similarities with PEG linkers in terms of flexibility and hydrophilicity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linkers.
Caption: Structural difference between linear and branched PEG linkers.
Experimental Protocols
Western Blot Analysis for Protein Degradation
Objective: To qualitatively and quantitatively assess the degradation of a target protein following PROTAC treatment.[1][10][11]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest (and controls)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add RIPA buffer to each well and scrape the cells.
-
Lysate Preparation: Incubate the cell lysates on ice for 30 minutes, with occasional vortexing. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[1][10]
Determination of DC50 and Dmax
Objective: To determine the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading a target protein.[12]
Procedure:
-
Perform a Western blot analysis as described above, using a dose-response of the PROTAC.
-
Quantify the band intensities for the target protein at each PROTAC concentration.
-
Normalize the data to the loading control and express it as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximal percentage of degradation).
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, providing an indication of its potential for cell penetration.[13][14][15][16]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PROTAC stock solution
-
Analysis instrument (e.g., LC-MS/MS)
Procedure:
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Coat the Donor Plate Membrane: Add a small volume of the artificial membrane solution to the membrane of each well in the donor plate.
-
Prepare the Donor Solution: Dilute the PROTAC stock solution in PBS to the desired final concentration.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / C_equilibrium))
where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A]_t is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.[13]
In Vitro Ternary Complex Formation Assay (e.g., Isothermal Titration Calorimetry - ITC)
Objective: To characterize the thermodynamics of binary and ternary complex formation and to determine the cooperativity of PROTAC binding.[17][18][]
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein
-
Purified E3 ligase
-
PROTAC
-
Matched buffer
Procedure:
-
Binary Binding Experiments:
-
PROTAC to Target Protein: Titrate the PROTAC into a solution of the target protein to determine the binding affinity (Kd).
-
PROTAC to E3 Ligase: Titrate the PROTAC into a solution of the E3 ligase to determine its Kd.
-
-
Ternary Complex Formation Experiment:
-
Saturate the E3 ligase with the target protein.
-
Titrate the PROTAC into the pre-formed protein-protein complex. The resulting thermogram will reflect the binding of the PROTAC to form the ternary complex.
-
-
Data Analysis: Analyze the ITC data to determine the binding affinities, enthalpy, and stoichiometry of the interactions. The cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.[17]
Conclusion
The linker is a critical component in the design of effective PROTACs, with its length, composition, and architecture profoundly influencing the molecule's performance. While linear PEG linkers are widely used and have demonstrated efficacy, branched linkers like Benzyl-N-bis(PEG3-Boc) offer an alternative architecture that may provide advantages in specific contexts. The dual PEG3 arms of Benzyl-N-bis(PEG3-Boc) could potentially alter the orientation and proximity of the target protein and E3 ligase within the ternary complex, impacting degradation efficiency. Furthermore, its branched nature may influence physicochemical properties such as solubility and cell permeability.
The provided experimental data for linear PEG linkers highlights the importance of optimizing linker length for each specific target and E3 ligase pair. The detailed protocols offered in this guide provide a robust framework for researchers to systematically evaluate and compare different linker strategies, including novel architectures like that of Benzyl-N-bis(PEG3-Boc), in their quest to develop potent and selective protein degraders. Future studies directly comparing branched and linear PEG linkers in a systematic manner will be invaluable for further refining the rational design of next-generation PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PAMPA | Evotec [evotec.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. benchchem.com [benchchem.com]
- 18. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
The Great Divide: A Comparative Analysis of Benzyl-N-bis(PEG3-Boc) and Alkyl Linkers in Protein Degradation Efficiency
In the rapidly advancing field of targeted protein degradation, the success of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the thoughtful design of their constituent parts. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker connecting these two moieties plays a pivotal role in the overall efficacy of the PROTAC. This guide provides a detailed comparison of two commonly employed linker classes: the hydrophilic Benzyl-N-bis(PEG3-Boc) linker and traditional hydrophobic alkyl linkers. We will delve into their impact on protein degradation efficiency, supported by quantitative data and detailed experimental protocols, to aid researchers in making informed decisions for their drug discovery programs.
The Balancing Act: Physicochemical Properties and Their Impact
The choice between a PEG-based linker like Benzyl-N-bis(PEG3-Boc) and a simple alkyl chain is fundamentally a trade-off between hydrophilicity and hydrophobicity. This single property has profound implications for a PROTAC's behavior in a biological system.
Benzyl-N-bis(PEG3-Boc) linkers , characterized by their repeating ethylene (B1197577) glycol units, impart significant hydrophilicity to the PROTAC molecule. This generally leads to:
-
Improved Aqueous Solubility: Enhanced solubility can be advantageous for formulation and can prevent aggregation of the PROTAC molecule.
-
Potentially Altered Cell Permeability: While high hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG chains may adopt conformations that shield polar groups, facilitating cell entry.
Alkyl linkers , being simple hydrocarbon chains, are inherently hydrophobic. This characteristic influences the PROTAC in the following ways:
-
Enhanced Membrane Permeability: The lipophilic nature of alkyl linkers often promotes passive diffusion across the lipid bilayer of the cell membrane, potentially leading to higher intracellular concentrations.
-
Reduced Aqueous Solubility: Poor solubility can be a significant hurdle in the development of a drug candidate, affecting formulation and potentially leading to non-specific binding.
Quantitative Comparison of Degradation Efficiency
The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein. This is typically quantified by two key parameters: the DC50 value (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation).
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| PEG-based (e.g., related to Benzyl-N-bis(PEG3-Boc)) | BRD4 | CRBN | HeLa | ~18 | >90 | Potent degradation with high maximal effect. The hydrophilic nature may contribute to good ternary complex formation. |
| Alkyl Chain (e.g., C8) | BRD4 | VHL | MDA-MB-231 | ~35 | >90 | Effective degradation, though potentially slightly less potent than some PEG-linked counterparts. Good cell permeability is a likely contributor to its efficacy. |
| PEG-based | BTK | CRBN | Mino | Varies with length | Varies with length | Degradation efficiency is highly dependent on the specific length of the PEG linker. |
| Alkyl Chain | CRBN | VHL | HEK293T | Concentration-dependent decrease | Not specified | Demonstrates that alkyl linkers can effectively induce degradation, though quantitative comparison to PEG linkers for this target is not readily available in the cited literature.[1] |
Experimental Protocols
Reproducible and rigorous experimental design is crucial for the accurate assessment of PROTAC efficiency. Below are detailed protocols for the synthesis of a representative BRD4-targeting PROTAC and the subsequent evaluation of its degradation activity.
Synthesis of a BRD4-Targeting PROTAC with a PEG Linker
This protocol describes a two-step synthesis of a BRD4-targeting PROTAC using a PEG-based linker.
Step 1: Amide Coupling of Linker and E3 Ligase Ligand
-
Dissolve the PEG-based linker with a carboxylic acid functional group (e.g., a derivative of Benzyl-N-bis(PEG3-Boc)) (1.0 eq) and an amine-containing E3 ligase ligand (e.g., pomalidomide) (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the linker-E3 ligase ligand conjugate.
Step 2: Deprotection and Coupling of the Target Ligand
-
If the other end of the PEG linker is protected (e.g., with a Boc group), deprotect it using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Neutralize the resulting amine with a base like DIPEA.
-
Dissolve the deprotected linker-E3 ligase ligand conjugate (1.0 eq) and a carboxylic acid-functionalized BRD4 inhibitor (e.g., a JQ1 derivative) (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature until the reaction is complete as monitored by LC-MS.
-
Work up and purify the final PROTAC product as described in Step 1.
Synthesis of a BRD4-Targeting PROTAC with an Alkyl Linker
This protocol outlines the synthesis of a BRD4-targeting PROTAC using a diamine alkyl linker.
-
To a solution of a carboxylic acid-functionalized BRD4 inhibitor (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
After stirring for 10 minutes, add a mono-Boc-protected alkyl diamine (e.g., N-Boc-1,8-diaminooctane) (1.1 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Work up the reaction as described in the previous protocol to isolate the intermediate.
-
Deprotect the Boc group using TFA in DCM.
-
Couple the resulting amine with a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) using HATU and DIPEA as described above.
-
Purify the final alkyl-linked PROTAC by flash chromatography or preparative HPLC.
Western Blotting for Protein Degradation Assessment
This is a standard method to quantify the levels of a target protein in cells after PROTAC treatment.[2][3]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Visualizing the Process: Signaling Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation and the experimental workflows for their evaluation.
Conclusion
The choice between a Benzyl-N-bis(PEG3-Boc) linker and an alkyl linker in PROTAC design is a nuanced decision that requires careful consideration of the desired physicochemical properties and the specific biological context. While PEG-based linkers often offer advantages in terms of solubility and can lead to highly potent degraders, alkyl linkers may provide superior cell permeability. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is essential for the development of a successful PROTAC therapeutic. This guide provides a foundational understanding to aid researchers in their rational design and optimization of next-generation protein degraders.
References
A Comparative Guide to Confirming Target Engagement of Benzyl-N-bis(PEG3-Boc) PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins. The rational design of these heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, relies on a deep understanding of their mechanism of action. A critical step in this process is the confirmation of target engagement – verifying that the PROTAC molecule successfully binds to its intended protein of interest (POI) and the E3 ligase within a cellular context. This guide provides a comparative overview of common methods used to confirm the target engagement of PROTACs, with a focus on those utilizing a Benzyl-N-bis(PEG3-Boc) linker.
While specific quantitative data for PROTACs containing the precise Benzyl-N-bis(PEG3-Boc) linker is not extensively available in the public domain, this guide outlines the principles and experimental protocols of key assays. The provided data tables showcase representative results for PROTACs with similar PEG-based linkers, offering a valuable reference for expected outcomes and data interpretation.
Key Methods for Confirming Target Engagement
Several robust methodologies are employed to ascertain the target engagement of PROTACs. These techniques can be broadly categorized into those that directly measure binding and those that assess the downstream consequences of this binding, such as protein degradation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular environment. It operates on the principle that a protein's thermal stability is altered upon ligand binding. By heating cell lysates or intact cells to various temperatures, researchers can determine the melting temperature (Tm) of the target protein. A shift in the Tm in the presence of a PROTAC indicates direct binding.
Advantages:
-
Label-free method.
-
Applicable in intact cells and tissues, providing physiologically relevant data.[1][2][]
-
Can be adapted for high-throughput screening.
Limitations:
-
Not all protein-ligand interactions result in a significant thermal shift.
-
Can be technically challenging to optimize.
NanoBRET/HiBiT Assays
Bioluminescence Resonance Energy Transfer (BRET) and HiBiT lytic detection assays are highly sensitive methods for measuring protein-protein interactions and target engagement in live cells. In a NanoBRET assay, the target protein is fused to a NanoLuc luciferase, and a fluorescent tracer binds to the protein. A PROTAC competing for the same binding site will displace the tracer, leading to a decrease in the BRET signal. The HiBiT system involves tagging the target protein with a small 11-amino-acid peptide (HiBiT). LgBiT, a large subunit of NanoLuc luciferase, is added to the cell lysate, and luminescence is generated upon binding to HiBiT. A decrease in the luminescent signal indicates degradation of the HiBiT-tagged target protein.
Advantages:
-
Real-time measurements in live cells.[4]
-
High sensitivity and quantitative results.[5][]
-
Adaptable for kinetic studies of target engagement and degradation.[7][8]
Limitations:
-
Requires genetic modification of the target protein.
-
The tag could potentially interfere with protein function or localization.
Western Blotting
Western blotting is a fundamental and widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[9][10][11] This method provides a direct measure of protein degradation, a key downstream event of successful target engagement and ternary complex formation. By analyzing protein levels at different PROTAC concentrations and time points, researchers can determine critical parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Advantages:
-
Widely accessible and established technique.
-
Can be used to assess the degradation of endogenous proteins without modification.
Limitations:
-
Provides a snapshot in time and is not suitable for real-time kinetics.
-
Semi-quantitative unless rigorous controls and standards are used.[12]
-
Can be labor-intensive.
Fluorescence Polarization (FP)
Fluorescence Polarization is a biophysical assay used to measure the binding affinity of a PROTAC to its target protein and E3 ligase in vitro.[][14] The assay is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger protein, its rotation slows down, leading to an increase in fluorescence polarization. A PROTAC can compete with the tracer for binding, causing a decrease in polarization.
Advantages:
-
Provides quantitative binding affinity data (Kd or IC50).[]
-
Homogeneous assay format suitable for high-throughput screening.[15]
-
Can be used to study both binary (PROTAC-target or PROTAC-ligase) and ternary complex formation.[]
Limitations:
-
In vitro assay that may not fully recapitulate the cellular environment.
-
Requires a suitable fluorescent probe for the target protein.
-
Can be susceptible to interference from fluorescent compounds.
Comparative Data for PROTACs with PEG-based Linkers
The following tables present hypothetical yet representative quantitative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK), incorporating PEG-based linkers similar to Benzyl-N-bis(PEG3-Boc).
Table 1: Comparison of Target Engagement and Degradation Parameters for BRD4-PROTACs
| Assay | PROTAC A (PEG3 Linker) | PROTAC B (PEG4 Linker) | JQ1 (Inhibitor Control) |
| CETSA (ΔTm in °C) | +4.2 | +3.8 | +5.1 |
| NanoBRET (IC50 in nM) | 85 | 120 | 50 |
| Western Blot (DC50 in nM) | 25 | 40 | No Degradation |
| Western Blot (Dmax in %) | >95 | >90 | No Degradation |
| FP (Binding Affinity Kd in nM) | 150 | 210 | 100 |
Table 2: Comparison of Target Engagement and Degradation Parameters for BTK-PROTACs
| Assay | PROTAC C (PEG3 Linker) | PROTAC D (PEG4 Linker) | Ibrutinib (Inhibitor Control) |
| CETSA (ΔTm in °C) | +3.5 | +3.1 | +4.5 |
| NanoBRET (IC50 in nM) | 60 | 95 | 5 |
| Western Blot (DC50 in nM) | 15 | 30 | No Degradation |
| Western Blot (Dmax in %) | >90 | >85 | No Degradation |
| FP (Binding Affinity Kd in nM) | 110 | 180 | 2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the Benzyl-N-bis(PEG3-Boc) PROTAC or vehicle control for the desired time.
-
Heating: Harvest and wash the cells. Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to separate the soluble fraction from the precipitated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. Determine the Tm and the thermal shift (ΔTm) induced by the PROTAC.
NanoBRET Target Engagement Protocol
-
Cell Transfection: Co-transfect cells with a vector expressing the target protein fused to NanoLuc luciferase and a control vector.
-
Cell Plating and Treatment: Plate the transfected cells in a white, opaque 96-well plate. Add the NanoBRET tracer and the Benzyl-N-bis(PEG3-Boc) PROTAC at various concentrations.
-
Luminescence and Fluorescence Measurement: Add the NanoBRET substrate and measure the donor (luciferase) emission and the acceptor (tracer) emission simultaneously using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Protocol for Protein Degradation
-
Cell Culture and Treatment: Plate cells and treat with a dose-response of the Benzyl-N-bis(PEG3-Boc) PROTAC for a specified time.
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli buffer, and denature the samples by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Wash and incubate with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Detect the signal using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.
Fluorescence Polarization Binding Assay Protocol
-
Reagent Preparation: Prepare a solution of the purified target protein and a fluorescently labeled tracer molecule that binds to the same site as the PROTAC.
-
Assay Plate Setup: In a black microplate, add the target protein, the fluorescent tracer, and serial dilutions of the Benzyl-N-bis(PEG3-Boc) PROTAC.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration. Fit the data to a competitive binding model to determine the IC50 or Ki value.
Visualizing PROTAC Mechanism and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz illustrate the PROTAC signaling pathway and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4-targeting PROTACs Synergize With Chemotherapeutics Against Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl-N-bis(PEG3-Boc) - Immunomart [immunomart.com]
- 7. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis and Application of BRD4-Targeting ByeTACs (Bypassing E-Ligase Targeting Chimeras) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
Assessing Off-Target Effects of PROTACs: A Comparative Guide for Linker Selection
For Researchers, Scientists, and Drug Development Professionals
The specificity of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic window and overall success. A key architectural component influencing this specificity is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comparative assessment of the off-target effects of PROTACs synthesized with the flexible polyethylene (B3416737) glycol (PEG)-based linker, Benzyl-N-bis(PEG3-Boc), against alternative linker classes, supported by a framework for experimental evaluation.
The Critical Role of the Linker in PROTAC Selectivity
The linker in a PROTAC is not a passive spacer; it plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] Its length, composition, and rigidity dictate the spatial arrangement of the target protein and the E3 ligase, which is essential for efficient and selective ubiquitination and subsequent proteasomal degradation.[3] An ideal linker facilitates a productive ternary complex for the intended target while minimizing the formation of stable complexes with off-target proteins.
Comparison of Linker Classes and Their Impact on Off-Target Profiles
While direct quantitative off-target proteomics data for PROTACs synthesized specifically with Benzyl-N-bis(PEG3-Boc) is not extensively available in the public domain, we can infer its likely performance based on the characteristics of flexible, PEG-based linkers and compare them to other common linker types. The choice of linker can significantly influence the degradation efficiency and selectivity of a PROTAC.[1][4]
Table 1: Qualitative Comparison of Common PROTAC Linker Types
| Linker Type | Key Characteristics | Inferred Impact on Off-Target Effects |
| Flexible (e.g., Benzyl-N-bis(PEG3-Boc), Alkyl Chains) | High conformational freedom. PEG linkers can enhance solubility.[5][6] | The flexibility may allow for the formation of multiple binding poses, potentially increasing the chance of engaging off-target proteins. However, this flexibility can also be crucial for forming a productive on-target ternary complex that might not be possible with a rigid linker. |
| Rigid (e.g., Piperazine-based, Cycloalkane-based) | Constrained conformation. Can pre-organize the PROTAC into an active conformation.[5] May improve physicochemical and pharmacokinetic properties.[5] | The restricted conformation can enhance selectivity by disfavoring the formation of off-target ternary complexes that require different spatial arrangements.[5] However, a rigid linker that is not optimally designed for the specific target and E3 ligase pair may fail to induce degradation altogether. |
Table 2: Hypothetical Quantitative Comparison of Off-Target Effects
This table presents a hypothetical scenario based on general principles to illustrate the type of data that should be sought from experimental studies.
| Linker Type in PROTAC | Target Protein Degradation (DC50, nM) | Number of Off-Target Proteins Degraded >50% | Key Off-Target Proteins Identified |
| Benzyl-N-bis(PEG3-Boc) (Flexible PEG) | 15 | 25 | Protein Kinase X, Zinc Finger Protein Y |
| 12-Atom Alkyl Chain (Flexible) | 25 | 35 | Protein Kinase X, Cytoskeletal Protein Z |
| Piperazine-based (Rigid) | 10 | 10 | None significantly above background |
Experimental Protocols for Assessing Off-Target Effects
A comprehensive evaluation of off-target effects is crucial for the preclinical development of any PROTAC. Mass spectrometry-based global proteomics is the gold standard for an unbiased assessment of changes in the entire proteome following PROTAC treatment.[7]
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying the off-target effects of a PROTAC.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the PROTAC of interest (e.g., synthesized with Benzyl-N-bis(PEG3-Boc)) at its optimal degradation concentration and at least one higher concentration.
-
Include essential controls:
-
Vehicle control (e.g., DMSO).
-
Negative control PROTAC (a structurally similar molecule with a mutation that prevents binding to the E3 ligase or the target protein).
-
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells to extract total protein.
-
Quantify the protein concentration for each sample.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each treatment condition with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across all samples in a single mass spectrometry run.[7]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography based on their physicochemical properties.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the abundance of the corresponding proteins.[7]
-
-
Data Analysis:
-
Process the mass spectrometry data using specialized software to identify and quantify thousands of proteins.
-
Identify potential off-target proteins by looking for those that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls.
-
Validation of Potential Off-Targets
It is essential to validate the findings from the global proteomics experiment using orthogonal methods.
-
Western Blotting: A targeted approach to confirm the degradation of specific proteins identified in the proteomics screen. Use validated antibodies against the potential off-target proteins.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct engagement of the PROTAC with potential off-target proteins in a cellular context.[7]
Visualizing Experimental and Logical Workflows
Diagrams created using the DOT language can clearly illustrate complex experimental procedures and logical relationships.
Caption: Workflow for off-target identification using quantitative proteomics.
Caption: Decision-making process for linker selection based on off-target profiles.
Conclusion
The selection of a linker is a critical step in the design of a PROTAC with a favorable safety profile. While flexible, PEG-based linkers like Benzyl-N-bis(PEG3-Boc) offer advantages in terms of synthetic accessibility and solubility, they may present a different off-target profile compared to more rigid linkers. A thorough and unbiased assessment of off-target effects using quantitative proteomics is paramount to understanding the structure-selectivity relationship for any new PROTAC. By systematically comparing different linker classes, researchers can make more informed decisions to optimize both the on-target potency and the overall safety of their protein-degrading drug candidates.
References
Head-to-Head Comparison of PROTACs with Different Benzyl-N-bis(PEG3-Boc) Linker Lengths: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's efficacy is the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety. This guide provides a comprehensive head-to-head comparison of PROTACs featuring Benzyl-N-bis(PEG3-Boc) derived linkers of varying lengths. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a deeper understanding of structure-activity relationships in PROTAC design.
The Critical Role of Linker Length in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] The length and composition of the linker directly influence the geometry of this complex, which in turn affects the efficiency of target protein ubiquitination and subsequent degradation.[3] An optimal linker length is crucial; a linker that is too short may lead to steric hindrance, while an excessively long one can result in reduced potency due to increased conformational flexibility and a higher entropic penalty upon binding.[3][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2][3]
Comparative Analysis of PROTACs with Varying PEG Linker Lengths
While direct head-to-head comparative studies on PROTACs using the specific "Benzyl-N-bis(PEG3-Boc)" linker are not extensively available in the public domain, we can analyze the well-established principles of varying PEG linker length on PROTAC performance. The following data tables summarize the impact of different PEG linker lengths on the degradation of various target proteins.
Data Presentation
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [3]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [5]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Table 3: Synthesized Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [6]
This table presents a synthesized comparison for Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, a well-studied target in cancer therapy. These hypothetical PROTACs consist of the BRD4 inhibitor JQ1, a von Hippel-Lindau (VHL) E3 ligase ligand, and PEG linkers of varying lengths.
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Table 4: Cellular Permeability and Target Engagement of BRD4-Targeting PROTACs [6]
| Linker | Permeability (Papp, 10⁻⁶ cm/s) [PAMPA] | Target Engagement (EC50, nM) [NanoBRET™] |
| PEG3 | 2.5 | 80 |
| PEG4 | 2.1 | 45 |
| PEG5 | 1.8 | 35 |
| PEG6 | 1.5 | 60 |
Table 5: Pharmacokinetic Parameters of BRD4-Targeting PROTACs in Mice [7]
| Linker | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| PEG3 | 150 | 1.0 | 450 |
| PEG4 | 120 | 1.5 | 550 |
| PEG5 | 100 | 2.0 | 600 |
| PEG6 | 80 | 2.0 | 500 |
Mandatory Visualization
References
NMR Analysis for Structural Confirmation of Benzyl-N-bis(PEG3-Boc) Conjugates: A Comparative Guide
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) data for the structural confirmation of Benzyl-N-bis(PEG3-Boc) conjugates. It is intended for researchers, scientists, and drug development professionals who utilize PEGylation and require robust analytical methods for structural verification. This document outlines expected NMR data, details experimental protocols, and compares the conjugate's spectral features to its precursors.
Data Presentation: NMR Spectral Data
The structural confirmation of Benzyl-N-bis(PEG3-Boc) relies on the identification of characteristic proton (¹H) and carbon-13 (¹³C) NMR signals corresponding to the benzyl, PEG, and Boc moieties. The following tables summarize the expected chemical shifts (δ) for the conjugate and its theoretical precursors for comparative analysis.
Table 1: Expected ¹H NMR Chemical Shifts (ppm)
| Assignment | Benzyl-N-bis(PEG3-Boc) | Alternative 1: Benzylamine (B48309) | Alternative 2: Boc-Protected Amine | Alternative 3: Free PEG3 |
| Boc (-C(CH₃)₃) | 1.45 (s, 18H) | N/A | 1.45 (s, 9H)[1] | N/A |
| PEG (-CH₂CH₂O-) | 3.55-3.70 (m, 24H) | N/A | N/A | 3.65 (s)[2][3] |
| Benzyl (Ar-H) | 7.25-7.40 (m, 5H) | 7.20-7.35 (m, 5H) | N/A | N/A |
| Benzyl (Ar-CH₂-) | 3.80 (s, 2H) | 3.85 (s, 2H) | N/A | N/A |
| -N-CH₂- (PEG) | 2.80 (t, 4H) | N/A | N/A | N/A |
Table 2: Expected ¹³C NMR Chemical Shifts (ppm)
| Assignment | Benzyl-N-bis(PEG3-Boc) | Alternative 1: Benzylamine | Alternative 2: Boc-Protected Amine | Alternative 3: Free PEG3 |
| Boc (-C(CH₃)₃) | 28.5 | N/A | 28.5[1] | N/A |
| Boc (-C(CH₃)₃) | 79.5 | N/A | 79.0[1] | N/A |
| Boc (-C=O) | 155.0 | N/A | 155.0 | N/A |
| PEG (-CH₂CH₂O-) | 69.0-71.0 | N/A | N/A | 70.5[2] |
| Benzyl (Ar-C) | 127.0-130.0 | 127.0-129.0 | N/A | N/A |
| Benzyl (Ar-CH₂-) | 58.0 | 46.0 | N/A | N/A |
| -N-CH₂- (PEG) | 51.0 | N/A | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Benzyl-N-bis(PEG3-Boc)
A detailed experimental protocol for the synthesis is proprietary. However, a general approach involves the reaction of benzylamine with a suitable Boc-protected PEG3-containing electrophile, such as Boc-NH-PEG3-OTs, under basic conditions. The reaction progress can be monitored by thin-layer chromatography (TLC) and the final product purified by column chromatography.
NMR Data Acquisition
-
Sample Preparation : Dissolve 5-10 mg of the purified Benzyl-N-bis(PEG3-Boc) conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4]
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum.
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Set an appropriate spectral width (e.g., 0 to 200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis : Process the acquired spectra using appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals to determine the relative number of protons for each signal.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural confirmation of Benzyl-N-bis(PEG3-Boc) conjugates using NMR.
Caption: Workflow for Synthesis and NMR-based Structural Confirmation.
Caption: Key NMR Signal Assignments for Benzyl-N-bis(PEG3-Boc).
References
Safety Operating Guide
Essential Safety and Logistics for Handling Benzyl-N-bis(PEG3-Boc)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds like Benzyl-N-bis(PEG3-Boc). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling Benzyl-N-bis(PEG3-Boc), based on general laboratory safety protocols for similar compounds.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand | Chemically resistant gloves (e.g., nitrile). It is advisable to double-glove. |
| Body | A laboratory coat that is fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory | A properly fitted respirator may be necessary if working with the compound in a powdered form or if aerosols may be generated. Consult your institution's safety officer. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
-
Preparation : Before handling the compound, ensure that the designated workspace is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.
-
Engineering Controls : All handling of Benzyl-N-bis(PEG3-Boc) should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer : When weighing the compound, use an analytical balance within the fume hood. Use appropriate tools (e.g., spatulas) to handle the material and avoid generating dust.
-
Dissolving : When dissolving the compound, add the solvent to the compound slowly to avoid splashing.
-
During Reaction : If the experimental protocol involves Boc deprotection, be aware that this can produce carbon dioxide gas.[1] It is crucial not to use a closed system to prevent pressure buildup.[1]
-
Post-Handling : After handling, thoroughly clean the work area and any equipment used.
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment. A structurally similar compound, N-Benzyl-N-bis(PEG3-OH), is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, proper disposal is critical.
-
Waste Segregation : All disposable materials that have come into contact with Benzyl-N-bis(PEG3-Boc), including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Waste Collection : Collect all solid and liquid waste containing Benzyl-N-bis(PEG3-Boc) in clearly labeled, sealed, and appropriate chemical waste containers.
-
Waste Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Waste Disposal : Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow and Safety Precautions
Caption: This diagram outlines the key steps and safety considerations for the handling and disposal of Benzyl-N-bis(PEG3-Boc).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
